Dicyclohexylphosphine
Description
Contextualization of Dicyclohexylphosphine within Organophosphorus Chemistry
This compound is a secondary phosphine (B1218219), a class of organophosphorus compounds that are foundational to the synthesis of a vast array of more complex phosphine ligands. cymitquimica.comsmolecule.com Within organophosphorus chemistry, the properties of phosphines are primarily defined by their steric and electronic characteristics. rsc.org this compound is considered a sterically bulky and electron-rich ligand. rsc.orgpnas.org This combination of properties is highly desirable in catalysis, as the bulk can help to create a specific coordination environment around a metal center, while the electron-donating nature of the phosphine can enhance the reactivity of the metal. cymitquimica.comrsc.orgsmolecule.com It is soluble in organic solvents like benzene (B151609) and toluene (B28343) but not in water. solubilityofthings.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₂H₂₃P | cymitquimica.comnih.gov |
| Molecular Weight | 198.28 g/mol | sigmaaldrich.comnih.gov |
| Appearance | Colorless to light yellow liquid | cymitquimica.comchemicalbook.comsolubilityofthings.com |
| Boiling Point | 129 °C at 8 mmHg | sigmaaldrich.com |
| Density | 0.98 g/cm³ | chemicalbook.com |
| CAS Number | 829-84-5 | sigmaaldrich.comnih.gov |
Historical Development of this compound Ligands in Catalysis
The development of phosphine ligands in catalysis has been a story of continuous refinement, moving from simple, often air-sensitive triarylphosphines to more robust and highly active ligands. The work of researchers like Stephen L. Buchwald was pivotal in demonstrating the power of bulky, electron-rich dialkylbiaryl phosphine ligands in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Early generations of these ligands, such as those incorporating this compound moieties, proved to be highly versatile and efficient for challenging reactions like the cross-coupling of aryl chlorides with amines, a transformation known as the Buchwald-Hartwig amination. sigmaaldrich.comsigmaaldrich.com
The evolution of ligand design recognized that increasing the steric bulk and electron-donating ability of the phosphine ligand could dramatically improve catalytic activity. smolecule.comsigmaaldrich.com This led to the systematic development of ligands where the dicyclohexylphosphino group was attached to a biaryl backbone. smolecule.comsigmaaldrich.com This design strategy yielded highly successful ligands like SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), which exhibit superior performance in a wide range of catalytic applications. smolecule.comnih.govtcichemicals.com These ligands conferred unprecedented activity, allowing reactions to be performed at low catalyst loadings and at room temperature, even for difficult substrates like aryl chlorides. nih.gov
Significance of this compound in Contemporary Synthetic Methodologies
Ligands derived from this compound are of paramount importance in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. smolecule.comjlu.edu.cn These reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. jlu.edu.cn The unique steric and electronic properties of this compound-based ligands have made them indispensable for enhancing the efficiency and scope of these transformations. cymitquimica.comsmolecule.com
Key applications include:
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Ligands such as SPhos, which contain a dicyclohexylphosphino group, have shown exceptional activity, enabling the coupling of challenging aryl and heteroaryl chlorides at low catalyst levels. smolecule.comnih.govacs.org Catalytic systems using this compound derivatives have been developed that are highly active in water. nih.gov
Buchwald-Hartwig Amination: This is a crucial method for forming carbon-nitrogen bonds. Early work established the effectiveness of this compound-based ligands for coupling aryl chlorides with various amines. sigmaaldrich.comsigmaaldrich.com More advanced ligands like CM-Phos and XPhos, which feature the dicyclohexylphosphino group, have further expanded the scope of this reaction to include sterically hindered substrates and challenging aryl mesylates. tcichemicals.com
Heck Reaction: This reaction couples an unsaturated halide with an alkene. Palladium complexes with this compound-based ligands have been shown to be effective catalysts for the Heck reaction, including for less reactive aryl bromides and chlorides. tubitak.gov.trresearchgate.netrsc.org
The success of these ligands lies in their ability to stabilize the active palladium(0) species and facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. smolecule.com
Table 2: Application of this compound-Based Ligands in Catalysis
| Reaction | Ligand Type | Key Findings | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Confers high activity for coupling aryl and heteroaryl chlorides, allowing for low catalyst loading and room temperature reactions. nih.govacs.org | nih.govacs.org |
| Suzuki-Miyaura Coupling | (2-Mesitylindenyl)this compound | Part of a catalytic system showing high activity for coupling aryl and heteroaryl chlorides in water. nih.gov | nih.gov |
| Buchwald-Hartwig Amination | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Highly efficient for the cross-coupling of aryl chlorides with a variety of amines. tcichemicals.com | tcichemicals.com |
| Buchwald-Hartwig Amination | CM-Phos (2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole) | Excellent ligand for C-N bond formation, particularly with aryl mesylates containing sensitive functional groups. orgsyn.org | orgsyn.org |
| Heck Reaction | N,N'-bis(dicyclohexylphosphino)-2-(aminomethyl)aniline | As a palladium complex, it is an efficient catalyst for the Heck reaction of aryl bromides. tubitak.gov.tr | tubitak.gov.tr |
Overview of Key Research Areas and Challenges for this compound
Current research involving this compound continues to focus on the design and synthesis of new and improved phosphine ligands and catalysts. rsc.orgscholaris.ca One major area is the development of ligands that can achieve higher catalytic activity and selectivity for an even broader range of substrates and reaction types. rsc.orgpnas.org This includes creating catalysts that are more stable, easier to handle, and effective under milder reaction conditions, such as in aqueous media. mdpi.comthieme-connect.com The incorporation of this compound moieties into more complex molecular architectures, such as polymers or metal-organic frameworks (MOFs), is another active area of investigation, aiming to create recyclable and heterogeneous catalysts. rsc.orgresearchgate.netrsc.org
Despite the widespread success of this compound-based ligands, several challenges remain. The synthesis of this compound itself and its derivatives can be difficult to control, sometimes leading to byproducts and requiring stringent anhydrous and oxygen-free conditions. google.com The inherent air sensitivity of many phosphines necessitates careful handling protocols. chemicalbook.com Furthermore, while ligands like SPhos and XPhos are highly effective, there is an ongoing need to develop more cost-effective and sustainable synthetic routes to these valuable compounds. nih.govresearchgate.net Another challenge is to fully understand the mechanisms by which these catalysts operate, which will enable the rational design of even more efficient systems for future applications in fields ranging from pharmaceuticals to materials science. rsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dicyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDULBKVLSJEMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)PC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061190 | |
| Record name | Phosphine, dicyclohexyl- | |
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Molecular Weight |
198.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-84-5 | |
| Record name | Dicyclohexylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=829-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phosphine, dicyclohexyl- | |
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| Record name | Phosphine, dicyclohexyl- | |
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| Record name | Phosphine, dicyclohexyl- | |
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| Record name | Dicyclohexylphosphine | |
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Synthetic Methodologies for Dicyclohexylphosphine and Its Derivatives
Established Synthetic Routes for Dicyclohexylphosphine
Established methods for synthesizing this compound derivatives often involve direct alkylation or the use of protected phosphine (B1218219) precursors to ensure stability and selectivity.
Reaction of Halogenated Alkanes with this compound in the Presence of a Base
A fundamental approach to forming P-C bonds involves the reaction of this compound with halogenated alkanes, typically in the presence of a base to deprotonate the phosphine. This nucleophilic substitution reaction is a straightforward method for producing bis(dicyclohexylphosphino)alkanes.
One documented procedure involves reacting this compound with 1,2-dibromoethane. chemicalbook.com In this synthesis, cesium hydroxide (B78521) monohydrate serves as the base in an anhydrous N,N-dimethylformamide (DMF) solvent. The reaction proceeds at room temperature, and after an aqueous workup and recrystallization, yields the desired 1,2-bis(dicyclohexylphosphino)ethane (B1585223) as a white crystalline solid with a reported yield of 81%. chemicalbook.com
A similar method uses dicyclohexyl phosphine and ethylene (B1197577) dibromide, which are heated together to form ethylenebis(this compound). prepchem.com The resulting diphosphine can then be oxidized, for instance with hydrogen peroxide, to yield the corresponding phosphine oxide. prepchem.com The choice of base and solvent system is critical for optimizing the reaction yield and minimizing side products. For example, the synthesis of asymmetric tertiary phosphines can be achieved through a sequence of alkylation with alkyl halides followed by treatment with a base like aqueous ammonia (B1221849) or lithium diisopropylamide. thieme-connect.de
Table 1: Synthesis of 1,2-Bis(dicyclohexylphosphino)ethane via Alkylation
| Reactants | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| This compound, 1,2-Dibromoethane | Cesium hydroxide monohydrate | N,N-dimethylformamide | Room Temperature | 81% | chemicalbook.com |
Approaches Involving this compound Borane (B79455) Complexes
Due to the air-sensitivity of this compound, its borane adduct, this compound borane ((C₆H₁₁)₂P-BH₃), is often used as a more stable precursor. google.comchembk.com The borane group protects the trivalent phosphorus from oxidation and can be easily removed later in the synthetic sequence. nih.gov
This compound borane complexes are typically prepared by reacting this compound with a borane source, such as a borane-tetrahydrofuran (B86392) complex, under an inert atmosphere. chembk.comepo.org These complexes are stable compounds that can be deprotonated with a strong base, like n-butyllithium, to form a lithiated species. This intermediate can then react with electrophiles, such as dihaloalkanes, to form bis(dicyclohexylphosphino)alkane-borane adducts. google.com The final step involves deprotection to yield the free phosphine ligand. google.com While effective, the use of borane introduces potential safety considerations in large-scale production. google.com
Another approach involves the reduction of this compound oxide in the presence of a borane source to directly yield the phosphine-borane complex. epo.org this compound borane also serves as a precursor in hydrophosphination reactions. thieme-connect.com
Advanced and Modular Synthesis of this compound Ligands
Modern synthetic methods focus on modularity and efficiency, allowing for the creation of diverse and highly functionalized this compound ligands, often through one-pot procedures or novel catalytic systems.
One-Pot Procedures for Functionalized Biphenyl-Based Phosphine Ligands
The development of one-pot syntheses has significantly streamlined the preparation of complex ligands like functionalized dicyclohexylphosphinobiphenyls. acs.orgnih.gov A notable method involves the reaction of an arylmagnesium halide (Grignard reagent) with benzyne, which is generated in situ. acs.orgacs.org The resulting arylated intermediate is then trapped with chlorothis compound (B95532) in the same reaction vessel. acs.orgnih.gov This procedure is significantly more time- and cost-effective than previous multi-step methods. acs.orgnih.govacs.org The required chlorothis compound can itself be prepared from phosphorus trichloride (B1173362) and cyclohexylmagnesium chloride and used without purification, further reducing costs. acs.orgnih.gov This approach allows for the production of a variety of ligands from simple, inexpensive starting materials, often without the need for chromatographic purification. acs.orgnih.gov
Another modular approach for constructing biaryl phosphine ligands involves regioselective bromine-lithium exchange reactions on polybrominated biaryls. beilstein-journals.org This allows for the stepwise and controlled introduction of different phosphine groups, including dicyclohexylphosphino moieties, enabling the synthesis of a diverse library of ligands on a gram scale. beilstein-journals.org
Hydrophosphination of Functionalized Alkenes with this compound
Hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing functionalized phosphines. chemrxiv.orgresearchgate.net Base-mediated hydrophosphination of activated alkenes with this compound (Cy₂PH) can be achieved using potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO), providing good yields of polyfunctional phosphines. researchgate.net
Furthermore, metal-catalyzed hydrophosphination has emerged as a powerful tool. chemrxiv.orgresearchgate.net For instance, heteroleptic alkaline earth metal complexes of calcium, strontium, and barium are effective catalysts for the hydrophosphination of substrates like styrene (B11656) with this compound, even at low catalyst loadings. chemrxiv.org Lanthanide-based catalysts, such as lanthanocene complexes, and ytterbium complexes have also been successfully employed, demonstrating high activity and selectivity. chemrxiv.org These catalytic methods offer a route to a wide range of organophosphorus compounds under mild conditions. chemrxiv.orgresearchgate.net
Table 2: Catalytic Systems for Hydrophosphination with this compound
| Catalyst Type | Substrate Example | Key Features | Reference |
|---|---|---|---|
| Potassium tert-butoxide (t-BuOK) | Functionalized Alkenes | Base-mediated, good yields | researchgate.net |
| Alkaline Earth Complexes (Ca, Sr, Ba) | Styrene | Low catalyst loadings | chemrxiv.org |
Preparation of Bis(dicyclohexylphosphino)alkanes via Organophosphine Cadmium Intermediates
A highly efficient method for synthesizing bis(dicyclohexylphosphino)alkanes utilizes organophosphine cadmium intermediates. google.com This strategy addresses issues like the high reactivity and potential for side reactions associated with using lithium phosphides. google.com
The synthesis begins with the protection of this compound chloride using diethylamine. google.com The resulting dicyclohexyl(diethylamino)phosphine is then reacted with a cadmium source, such as anhydrous cadmium chloride, and a Grignard reagent like ethylmagnesium bromide to form a bis(this compound)cadmium intermediate in situ. google.com This cadmium intermediate exhibits reduced reactivity compared to the corresponding lithium anion, which allows for a more controlled and selective reaction with dichloroalkanes. google.com The final step is the nucleophilic substitution reaction with a dichloroalkane (e.g., 1,3-dichloropropane (B93676) or 1,2-dichloroethane) to furnish the target bis(dicyclohexylphosphino)alkane. google.com This method is characterized by mild reaction conditions and high yields, often exceeding 95%, making it suitable for industrial-scale production. google.com
Table 3: Yields for Bis(dicyclohexylphosphino)alkanes via Cadmium Intermediates
| Product | Dihaloalkane | Yield | Reference |
|---|---|---|---|
| 1,1-Bis(dicyclohexylphosphino)methane | Dichloromethane | 95% | google.com |
| 1,2-Bis(dicyclohexylphosphino)ethane | 1,2-Dichloroethane | 96% | google.com |
Generation of this compound Chloride In Situ for Ligand Synthesis
The in situ generation of chlorothis compound is a practical approach for synthesizing this compound-containing ligands. This method avoids the isolation of the often pyrophoric and reactive chlorophosphine intermediate. A common strategy involves the reaction of phosphorus trichloride with a Grignard reagent, such as cyclohexylmagnesium bromide, to generate the desired chlorodialkylphosphine directly in the reaction mixture. This reactive species can then be immediately trapped with a suitable nucleophile, such as a lithiated aryl or alkyl compound, to form the final phosphine ligand. rsc.org This technique has been employed in the synthesis of various P,N-ligands. rsc.org For instance, the formation of an aryl lithiate followed by the addition of in situ generated chlorothis compound has been explored, although challenges such as phosphine oxide formation during purification can arise. rsc.org
Synthesis of Chiral this compound Ligands
The development of chiral this compound ligands has been instrumental in the advancement of asymmetric catalysis. These ligands are designed with specific chiral elements to induce enantioselectivity in metal-catalyzed reactions.
Atropisomeric diphosphine ligands, characterized by axial chirality arising from restricted rotation around a C-C bond, are a prominent class of chiral ligands. A well-known example is BICHEP (2,2′-bis(dicyclohexylphosphino)-6,6′-dimethyl-1,1′-biphenyl). mdpi.com The synthesis of such ligands typically involves the resolution of a racemic biaryl precursor, followed by the introduction of the dicyclohexylphosphino groups. mdpi.com Classical methods often rely on Ullmann coupling to create the biaryl backbone. mdpi.com More advanced strategies employ central-to-axial chirality transfer, where a chiral auxiliary directs the stereoselective formation of the atropisomeric axis, thus avoiding a tedious resolution step. nih.govsemanticscholar.org For example, the diastereoselective, intramolecular copper(I)-promoted coupling of halo-aromatics connected by a chiral tether can produce atropisomeric diphosphines with high stereoselectivity. nih.gov
| Ligand | Synthetic Strategy | Key Features |
| BICHEP | Resolution of racemic 2,2'-bis(dicyclohexylphosphino)-6,6'-dimethyl-1,1'-biphenyl. mdpi.com | C2-symmetric, atropisomeric diphosphine. |
| MeO-NAPhePHOS | Diastereoselective, intramolecular Cu(I)-promoted coupling using a chiral tether. nih.gov | Unsymmetrical atropisomeric diphosphine. |
| PQ-Phos | Atropdiastereoselective Ullmann coupling and ring-closure reactions. nih.gov | Chiral-bridged atropisomeric diphosphine. |
P-chiral phosphines, where the phosphorus atom itself is a stereogenic center, represent another important class of chiral ligands. The synthesis of P-chiral this compound analogs often utilizes phosphine-boranes as key intermediates. nih.gov This methodology allows for the stereospecific manipulation of the phosphorus center. For example, a racemic unsymmetrical secondary phosphine oxide can be reacted with an enantiopure sulfamidate to create diastereomeric intermediates that can be separated. scholaris.ca Subsequent stereospecific reduction of the phosphine oxide, often with a borane reagent, yields the enantiomerically enriched P-chiral phosphine. nih.govscholaris.ca The use of chiral auxiliaries attached to the phosphorus atom or the application of chiral stoichiometric reagents are also established methods for accessing P-chiral compounds. researchgate.net
Chiral ligands incorporating central chirality, often within a rigid scaffold, have proven effective in a variety of asymmetric transformations. mdpi.com Ligands based on a cyclopentane (B165970) backbone offer a modular approach to ligand design. uni-muenchen.de A common synthetic route involves the enzymatic kinetic resolution of a substituted cyclopentanol (B49286) to obtain an optically pure starting material. uni-muenchen.de This chiral building block can then be elaborated through a series of steps to introduce the dicyclohexylphosphino groups. For instance, a phosphine oxide derivative can be hydrogenated over Raney nickel to convert phenyl groups to cyclohexyl groups, followed by reduction of the phosphine oxide to the final this compound ligand. uni-muenchen.de This modular synthesis allows for the creation of a library of ligands with varied steric and electronic properties.
Synthetic Strategies for Electron-Rich and Bulky this compound Ligands
The catalytic efficacy of phosphine ligands is often governed by their steric and electronic properties. This compound itself is considered both bulky and electron-rich. Further enhancement of these properties can lead to improved catalytic activity in specific reactions.
One strategy to increase electron density on the phosphorus atom is to introduce electron-donating groups onto the ligand scaffold. For example, in the CM-phos ligand family, methoxy (B1213986) groups have been added to the aryl backbone. orgsyn.org This modification has been shown to facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions, leading to higher catalytic efficiency, particularly with less reactive substrates like aryl sulfonates. orgsyn.org
The synthesis of bulky and electron-rich MOP-type ligands, such as 2-dicyclohexylphosphino-2'-methoxy-1,1'-binaphthyl, has been achieved through a lithium-initiated ring-opening of dinaphthofuran, followed by selective phosphorylation. nih.govorganic-chemistry.org These ligands have demonstrated excellent stability and their steric bulk plays a crucial role in governing catalytic activity in C-N bond formation reactions. nih.govorganic-chemistry.org For instance, the less bulky 2-dicyclohexyl-2'-methoxy-1,1'-binaphthyl was found to be more effective for the amination of aryl halides with secondary amines compared to its di-tert-butylphosphino analog. nih.govorganic-chemistry.org
The table below summarizes some electron-rich and bulky this compound ligands and their synthetic approaches.
| Ligand | Synthetic Approach | Key Characteristics | Application |
| MeO-CM-phos | Introduction of a methoxy group on the CM-phos scaffold. orgsyn.org | More electron-rich than CM-phos. | Pd-catalyzed borylation of aryl mesylates and tosylates. orgsyn.org |
| (MeO)2-CM-phos | Introduction of two methoxy groups on the CM-phos scaffold. orgsyn.org | Even more electron-rich than MeO-CM-phos. | Pd-catalyzed mono-N-arylation of arylhydrazines. orgsyn.org |
| 2-Dicyclohexylphosphino-2'-methoxy-1,1'-binaphthyl | Lithium-initiated ring-opening of dinaphthofuran and selective phosphorylation. nih.govorganic-chemistry.org | Bulky and electron-rich MOP-type ligand. | Pd-catalyzed amination of aryl halides with secondary amines. nih.govorganic-chemistry.org |
Coordination Chemistry of Dicyclohexylphosphine Complexes
Ligand Properties and Their Influence on Metal Coordination
Phosphines are a crucial class of ligands in organometallic chemistry, acting as two-electron, L-type donors. libretexts.org Their utility stems from the ability to systematically tune their steric and electronic profiles by modifying the substituents on the phosphorus atom. dalalinstitute.comfiveable.me Dicyclohexylphosphine (PCy₂H) and related ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and bidentate derivatives like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe), are distinguished by their bulky, electron-rich nature. tcichemicals.comwikipedia.org
The steric hindrance imposed by a phosphine (B1218219) ligand is commonly quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. dalalinstitute.com The cyclohexyl groups in this compound-based ligands are sterically demanding, which has profound implications for coordination. fiveable.me This bulk can limit the number of phosphine ligands that can coordinate to a single metal center; for instance, bulky ligands like PCy₃ typically only allow for the coordination of two ligands to a metal. libretexts.org
This significant steric presence can stabilize metal complexes by shielding the metal center from unwanted reactions and can promote processes like reductive elimination in catalytic cycles. tcichemicals.comchemistryviews.org The large cone angle associated with cyclohexyl-containing phosphines places them among the more sterically demanding ligands.
Table 1: Steric and Electronic Parameters of Selected Phosphine Ligands
| Phosphine Ligand | Abbreviation | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) (cm⁻¹) |
|---|---|---|---|
| Tricyclohexylphosphine | PCy₃ | 170° libretexts.org | 2056.1 |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182° libretexts.org | 2054.1 weebly.com |
| Triphenylphosphine (B44618) | PPh₃ | 145° libretexts.org | 2068.9 |
| Trimethylphosphine | PMe₃ | 118° libretexts.org | 2064.1 |
| 1,2-Bis(dicyclohexylphosphino)ethane | dcpe | 142° | Not widely reported |
Note: The Tolman cone angle for dcpe is based on the steric parameter system for bidentate ligands. TEP values are measured from the A₁ C-O stretching frequency of Ni(CO)₃L complexes.
The electronic properties of phosphine ligands dictate their ability to donate electron density to the metal center. dalalinstitute.com this compound is an alkylphosphine, which is generally a stronger σ-donor and more basic compared to arylphosphines. libretexts.org The cyclohexyl groups, being sp³-hybridized carbon substituents, are strongly electron-releasing, which increases the electron density on the phosphorus atom. tcichemicals.comacs.org This enhanced electron density makes this compound a strong σ-donor ligand. tcichemicals.comresearchgate.net
The strong σ-donation from this compound increases the electron density at the metal center. libretexts.org This, in turn, can enhance the metal's ability to engage in back-bonding with other ligands, such as carbon monoxide (CO). libretexts.orglibretexts.org The Tolman Electronic Parameter (TEP), derived from the infrared stretching frequencies of CO in Ni(CO)₃(phosphine) complexes, is a measure of a phosphine's net electron-donating ability. dalalinstitute.comweebly.com A lower TEP value indicates a stronger net donor ligand. libretexts.org Alkylphosphines like those with cyclohexyl groups are among the most electron-donating phosphines. weebly.comacs.org
When two dicyclohexylphosphino groups are incorporated into a single molecule to form a bidentate (or chelating) ligand, the geometry of the resulting metal complex is heavily influenced by the "bite angle". libretexts.org The bite angle is defined as the P-M-P angle within the chelate ring. libretexts.orgtaylorandfrancis.com This angle is determined by the nature of the linker connecting the two phosphorus atoms. wikipedia.org
For instance, in 1,2-bis(dicyclohexylphosphino)ethane (dcpe), the two phosphino (B1201336) groups are connected by a flexible ethylene (B1197577) bridge. This arrangement typically leads to the formation of a stable five-membered chelate ring upon coordination to a metal. The bite angle for dcpe has been determined from crystallographic studies to be approximately 85.7°. This angle is close to the ideal 90° for square planar complexes, which contributes to their stability. taylorandfrancis.comwikipedia.org In contrast, ligands with different backbones, such as 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf), exhibit larger bite angles (e.g., ~102° in a palladium complex), which can enforce different geometries and reactivities at the metal center. rsc.orgresearchgate.net
Table 2: Properties of Bidentate this compound Ligands
| Ligand Name | Abbreviation | Linker | Typical Bite Angle |
|---|---|---|---|
| 1,2-Bis(dicyclohexylphosphino)ethane | dcpe | -CH₂CH₂- | ~86° |
| Bis(dicyclohexylphosphino)methane (B161899) | dcpm | -CH₂- | ~72° hw.ac.uk |
| 1,1'-Bis(dicyclohexylphosphino)ferrocene | dcpf | Ferrocene | ~102° researchgate.net |
Formation and Stability of Transition Metal Complexes with this compound
The combination of significant steric bulk and strong electron-donating ability makes this compound and its bidentate analogues excellent ligands for stabilizing transition metal complexes, particularly those of palladium and nickel. ucla.edunih.gov These complexes are often formed through ligand substitution reactions, where a more labile ligand is replaced by the phosphine. libretexts.org
This compound-containing ligands are widely used in palladium chemistry, especially in catalysis. thieme-connect.commdpi.com They form stable complexes with both Pd(0) and Pd(II) centers. The formation of these complexes can occur through various synthetic routes. For example, aryl(dicyclohexyl)phosphines can be prepared via a palladium-catalyzed C–P cross-coupling reaction between a haloarene and this compound itself. thieme-connect.comresearchgate.net
Bidentate ligands like 1,2-bis(dicyclohexylphosphino)ethane (dcpe) readily form stable chelates. The complex [Pd(dcpe)(C₆F₅)Cl] can be synthesized from a dimeric palladium precursor and the dcpe ligand. nih.gov Similarly, 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf) reacts with palladium sources to form complexes like [PdCl₂(dcpf)]. researchgate.net The stability of these complexes is enhanced by the chelate effect and the robust, sterically protecting nature of the dicyclohexylphosphino groups. libretexts.org Mixed-ligand complexes, such as those containing both a this compound-biaryl ligand (e.g., XPhos) and an N-heterocyclic carbene (NHC), have also been synthesized and characterized, demonstrating the versatility of these phosphines in complex formation. rsc.org
Table 3: Examples of this compound-Palladium Complexes
| Complex Formula | Ligand(s) | Note on Formation/Structure |
|---|---|---|
| [Pd(dcpe)(C₆F₅)Cl] | dcpe | Synthesized from a dimeric Pd(II) precursor and dcpe. nih.gov |
| [PdCl₂(dcpf)] | dcpf | Characterized by X-ray crystallography; features a large bite angle. researchgate.net |
| [PdCl₂(IPr)(XPhos)] | XPhos, IPr | A mixed NHC/phosphine complex used as a pre-catalyst. rsc.org |
| [(CyDPBPh)Pd] | CyDPBPh | A zerovalent palladium complex formed from CpPd(η³-C₃H₅) and the diphosphinoborane ligand. beilstein-journals.org |
This compound ligands also form a variety of stable complexes with nickel in different oxidation states. researchgate.netrsc.org The reaction of monodentate this compound (PCy₂H) with anhydrous nickel(II) halides, such as NiCl₂ or NiBr₂, yields square-planar complexes of the type cis-[NiX₂{P(C₆H₁₁)₂H}₂]. rsc.org
Bidentate this compound ligands also readily coordinate to nickel. Bis(dicyclohexylphosphino)methane (dcpm) reacts with NiCl₂·6H₂O to give the four-coordinate, diamagnetic complex [(dcpm)NiCl₂]. researchgate.net This complex can serve as a precursor for further reactions, such as reduction to form dimeric nickel hydride species. researchgate.net Pyrrole-derived pincer ligands incorporating two dicyclohexylphosphino groups have been used to synthesize a range of stable square-planar Ni(II) alkyl, aryl, and hydride complexes. nih.govnsf.govacs.org The thermal stability of these complexes, even those with β-hydrogens, underscores the stabilizing effect of the bulky, electron-donating this compound moieties. nih.gov
Table 4: Examples of this compound-Nickel Complexes
| Complex Formula | Ligand(s) | Note on Formation/Structure |
|---|---|---|
| cis-[NiCl₂{P(C₆H₁₁)₂H}₂] | This compound | Formed from NiCl₂ and PCy₂H; characterized by X-ray diffraction. rsc.org |
| [(dcpm)NiCl₂] | dcpm | A monomeric, four-coordinate Ni(II) complex. researchgate.net |
| Ni(dcpm)₂₂ | dcpm | A square planar complex formed from Ni(NO₃)₂·6H₂O and dcpm. researchgate.net |
| [NiH(P₂CyPyr)] | P₂CyPyr | A thermally stable nickel hydride complex with a pyrrole-based pincer ligand. nih.gov |
Rhodium and Iridium Complexes with this compound Ligands
Rhodium and iridium complexes bearing this compound ligands are notable for their catalytic activity. The synthesis of these complexes often involves the reaction of a suitable metal precursor with the this compound ligand. For instance, cationic rhodium(I) complexes of the type [Rh(cod){Ar₂P(CH₂)nZ}]⁺, where 'cod' is cyclooctadiene and the phosphine is functionalized, have been synthesized and characterized. nsf.gov These complexes often exhibit a slightly distorted square-planar geometry. nsf.gov
In iridium chemistry, complexes containing the 2-(dicyclohexylphosphino)biphenyl (B1301957) (PCy₂biPh) ligand have been synthesized. researchgate.net Chloride abstraction from (COD)Ir(PCy₂biPh)Cl yields the cationic complex [(COD)Ir(PCy₂biPh)][B(ArF)₄]. researchgate.net This complex can react with H₂ to form the iridium(III) dihydride species [(PCy₂biPh)IrH₂][B(ArF)₄]. researchgate.net Iridium complexes with this compound have shown potential in transfer hydrogenation reactions. researchgate.net The electronic properties of the phosphine ligand, such as in more electron-rich this compound variants, can influence the selectivity of catalytic processes like asymmetric hydrogenation, sometimes with a negative effect on selectivity compared to other phosphines. acs.org
A novel iridium complex, [Ir(κ²-P,N-6-DCyPon*)(COD)], features an anionic 6-dicyclohexylphosphino-2-oxo-pyridinide ligand and demonstrates catalytic activity in the hydrogenation of CO₂ at room temperature. nih.gov This reactivity involves a cooperative process where the ligand participates in the reversible hydrogenation. nih.gov Furthermore, iridium pincer complexes such as IrH₂Cl[(iPr₂PC₂H₄)₂NH] and IrH₃[(iPr₂PC₂H₄)₂NH] are highly effective for the direct pressure hydrogenation of a wide range of ketones and aldehydes. acs.org
Ruthenium Complexes Bearing this compound Ligands
Ruthenium complexes incorporating this compound ligands are significant in catalysis, particularly in transfer hydrogenation. researchgate.netump.edu.mypsu.edu Mononuclear ruthenium complexes with bulky diphosphines, such as [Ru(η²-OAc)₂(DCyPF)] (where DCyPF is 1,1′-bis(dicyclohexylphosphino)ferrocene), can be synthesized from ruthenium acetate (B1210297) precursors. researchgate.net These complexes are effective in the transfer hydrogenation of ketones like acetophenone (B1666503), achieving high turnover frequencies. researchgate.net
For instance, the complex with (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenylethyl]this compound (Josiphoscy), [Ru(η¹-OAc)(η²-OAc)(Josiphoscy)(CO)], promotes the transfer hydrogenation of acetophenone in 2-propanol with a turnover frequency of up to 81,000 h⁻¹. researchgate.net Additionally, indenylphosphine ruthenium complexes, such as {Ru[κ(P):(η⁶-2-mesityl-1H-inden-3-yl)PCy₂]Cl₂}, have been synthesized and structurally characterized, proving to be active catalysts for the acceptorless dehydrogenation of alcohols. rsc.org The synthesis of these types of complexes can be achieved by reacting the phosphine ligand with precursors like [(η⁶-cymene)RuCl₂]₂ or RuCl₃·3H₂O. rsc.org
Gold Complexes with this compound Ligands
Gold complexes with this compound ligands exhibit interesting structural features, often involving gold-gold (aurophilic) interactions. The reaction of ligands like bis(dicyclohexylphosphino)methane (dcpm) with gold precursors leads to the formation of various nuclearity clusters. For example, dinuclear complexes such as [Au₂(dcpm)₂]Y₂ (where Y can be a range of counter-ions like ClO₄⁻ or PF₆⁻) have been prepared and structurally characterized. nih.gov
A tri-gold ketenylidene cluster, Au₃(C₂O)(C₂₆H₃₅O₂P)₃, was synthesized, featuring a ketenylidene bridge capping the cluster. nsf.gov This complex is notable for being the first tri-gold ketenylidene with Au-Au distances indicative of bonding interactions. nsf.gov The synthesis of gold(I) complexes can also be tailored for specific applications; for example, a novel complex, PBTDG, was prepared from bis(2-dicyclohexylphosphino)ethylamine for evaluation of its anticancer properties. rsc.org The structure of chlorobis(dicyclohexylphenylphosphine)gold(I) has been determined to have a distorted trigonal planar geometry. acs.org In ferrocenyl-based systems, the complex [Au₂(η¹-CF₃CO₂)₂(µ-dcpf)] (dcpf = 1,1′-bis(dicyclohexylphosphino)ferrocene) was found to have no direct intramolecular Au-Au interaction. researchgate.net
Chromium Complexes with this compound Ligands
The coordination chemistry of chromium with this compound ligands is less explored compared to other platinum-group metals, but some key complexes have been synthesized and characterized. The synthesis of chromium(II) and chromium(III) complexes often involves the reaction of a chromium halide with the phosphine ligand. For example, five-coordinate chromium(III) complexes can be generated through one-electron oxidation of square-planar chromium(II) alkyl precursors. nsf.gov While specific examples with this compound are not detailed in this context, the general methodology applies. The synthesis of chromium(III) complexes with various N, O, and S donor ligands has been reported, typically involving the reflux of an ethanolic solution of the ligand with a chromium chloride salt, leading to six-coordinate geometries. tsijournals.com
Structural Characterization of this compound Metal Complexes
The structural elucidation of metal complexes containing this compound is crucial for understanding their reactivity and catalytic mechanisms. X-ray crystallography and various spectroscopic techniques are the primary tools for this characterization.
X-ray Crystallography Studies of Coordination Geometries
Rhodium Complexes : Cationic rhodium(I) complexes with hemilabile phosphines, such as [Rh(cod){Ar₂P(CH₂)nZ}]⁺, typically adopt a slightly distorted square-planar geometry. nsf.gov For a κ²-P,O chelated phosphine, the P-Rh-O bite angles are around 80-82°. nsf.gov In the unique η¹-fluorenyl-P-phosphanylphosphorane complex of rhodium, the metal is part of a four-membered phosphametallacycle. nih.gov
Iridium Complexes : Halogen oxidation of Ir(I)Au(I)(dcpm)₂(CO)X (where dcpm is bis(dicyclohexylphosphino)methane) yields an Ir(II)Au(II) heterobimetallic complex. mdpi.com X-ray crystallography reveals a significant contraction of the intermetallic distance by approximately 0.2 Å, indicating a direct metal-metal bond. mdpi.com
Ruthenium Complexes : The molecular structures of several indenylphosphine ruthenium complexes have been determined by single-crystal X-ray diffraction, confirming their coordination modes which are crucial for their catalytic activity in alcohol dehydrogenation. rsc.org For example, in {Ru[κ(P):(η⁶-2-phenyl-1H-inden-3-yl)PCy₂]Cl₂}, the this compound group and the indenyl moiety coordinate to the ruthenium center. rsc.org
Gold Complexes : The crystal structure of [Au₂(dcpm)₂]Y₂ complexes reveals the geometry around the gold centers. nih.gov A tri-gold ketenylidene cluster capped by a C₂O unit shows Au-Au bond distances as short as 3.1910(5) Å, which is shorter than the sum of the van der Waals radii and indicates a significant aurophilic interaction. nsf.gov The geometry of chlorobis(dicyclohexylphenylphosphine)gold(I) is distorted trigonal planar, with a P-Au-P angle of 158.24(5)° and Au-P distances of 2.300(1) and 2.324(1) Å. acs.org
Nickel Complexes : Although not a primary focus, related structures provide context. The complex cis-[NiCl₂{P(C₆H₁₁)₂H}₂] crystallizes in a tetragonal space group, with the nickel atom having average Ni-Cl and Ni-P distances of 2.20(1) Å and 2.15(1) Å, respectively.
Table 1: Selected X-ray Crystallography Data for this compound Metal Complexes
| Complex | Metal-Phosphorus Bond Length (Å) | Other Key Bond Lengths (Å) | Key Bond Angles (°) | Coordination Geometry |
|---|---|---|---|---|
| [Au₃(C₂O)(PCy₂-R)₃]⁺ | Au-P: 2.273(2) - 2.281(2) | Au-Au: 3.1910(5) - 3.3005(5) | - | Capped Tri-Gold Cluster |
| [AuCl(PCy₂Ph)₂] | Au-P: 2.300(1), 2.324(1) | Au-Cl: 2.744(2) | P-Au-P: 158.24(5) | Distorted Trigonal Planar |
| [Rh(η¹-Flu=PCy₂-PCy₂) (cod)]⁺ | - | - | - | Four-membered phosphametallacycle |
| cis-[NiCl₂{P(C₆H₁₁)₂H}₂] | Ni-P: 2.15(1) (avg) | Ni-Cl: 2.20(1) (avg) | - | - |
Spectroscopic Analysis of Metal-Ligand Interactions (e.g., NMR, IR)
Spectroscopic methods are indispensable for characterizing the electronic environment and bonding within these complexes in solution.
NMR Spectroscopy : ³¹P NMR is particularly powerful for studying phosphine complexes. The chemical shift (δ) and the rhodium-phosphorus coupling constant (¹J(Rh,P)) provide significant structural information. For cationic rhodium(I) complexes, ¹J(Rh,P) coupling constants are typically around 150 Hz. nsf.gov In a unique P(III)-P(V) rhodium complex, two distinct signals were observed in the ³¹P{¹H} NMR spectrum at δ = +88.7 ppm and -19.7 ppm, with coupling constants ¹J(Rh,P) of 21.5 Hz and 144.7 Hz, respectively, indicating different phosphorus environments. nih.gov For a related complex, a ¹J(Rh,P) of 136.9 Hz was observed for the P(III) center directly bonded to rhodium. nih.gov
IR Spectroscopy : Infrared spectroscopy is essential for characterizing ligands such as carbon monoxide (CO). In ruthenium carbonyl complexes, the CO stretching frequencies (ν(CO)) are diagnostic of the electronic environment of the metal center. For instance, in mononuclear ruthenium monocarbonyl derivatives like [Ru(η¹-OAc)(η²-OAc)(PP)(CO)], the ν(CO) bands provide insight into the bonding of the carbonyl ligand. researchgate.net The IR spectra of ruthenium cluster carbonyl cations show characteristic CO stretching vibrations in the 1900–2150 cm⁻¹ range, which helps in assigning their structures by comparison with DFT calculations. rsc.org
Table 2: Selected Spectroscopic Data for this compound Metal Complexes
| Complex Type / Specific Complex | Technique | Key Spectroscopic Data |
|---|---|---|
| [Rh(cod)(phosphine)]⁺ type | ³¹P NMR | δ ≈ 22-18 ppm (six-membered ring), δ ≈ 60-40 ppm (five-membered ring); ¹J(Rh,P) ≈ 150 Hz |
| [Rh(η¹-Flu=PCy₂-PCy₂)(nbd)]BF₄ (C1) | ³¹P NMR | δ = +88.7 ppm (dd, ¹J(Rh,P) = 21.5 Hz), δ = -19.7 ppm (dd, ¹J(Rh,P) = 144.7 Hz) |
| [Rh(η¹-Flu=PCy₂-PCy₂)(cod)]BArF (C3) | ³¹P NMR | δ = +88.5 ppm (dd, ¹J(Rh,P) = 18.5 Hz), δ = -31.8 ppm (dd, ¹J(Rh,P) = 136.9 Hz) |
| Ruthenium Carbonyl Clusters | IR | ν(CO): 1900-2150 cm⁻¹ |
Dicyclohexylphosphine in Homogeneous Catalysis
Dicyclohexylphosphine in Cross-Coupling Reactions
Ligands bearing the this compound moiety have become indispensable in palladium-catalyzed cross-coupling reactions. Their steric hindrance promotes the formation of monoligated palladium(0) species, which are highly active catalytic intermediates, while their electron-rich nature facilitates the oxidative addition step, particularly with challenging substrates.
The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, has been significantly advanced by the use of ligands containing the dicyclohexylphosphino group. Early generations of catalysts were often limited in scope, but the development of bulky, electron-rich biaryl phosphine (B1218219) ligands has expanded the reaction's utility to include a wider range of substrates, including less reactive aryl chlorides. acs.orgtcichemicals.com
One of the most successful ligands for this transformation is 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, commonly known as XPhos. wikipedia.org The palladium/XPhos catalyst system has demonstrated high efficiency in the amination of aryl chlorides and tosylates. tcichemicals.comwikipedia.org For example, the coupling of 4-chlorotoluene (B122035) with morpholine, catalyzed by a combination of bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and XPhos, proceeds to completion in high yield. tcichemicals.com The steric bulk and electron-richness of XPhos are crucial for promoting both the oxidative addition of the aryl chloride to the palladium(0) center and the subsequent reductive elimination to form the C-N bond.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene (B28343) | Reflux | 94 | tcichemicals.com |
| Aryl Tosylates | Various Amines | Pd(OAc)₂ / XPhos | K₃PO₄ | tBuOH | 100 | High | rsc.org |
The formation of carbon-carbon bonds through cross-coupling reactions is fundamental to organic synthesis, and this compound-based ligands have proven to be exceptionally effective in this arena.
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, has been revolutionized by the application of dialkylbiaryl phosphine ligands. Ligands such as 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) and XPhos have enabled Suzuki-Miyaura couplings of challenging substrates, including unactivated aryl chlorides, often at room temperature and with very low catalyst loadings. nih.gov The high activity of catalysts derived from these ligands allows for the synthesis of sterically hindered biaryl compounds that were previously difficult to access. nih.gov For instance, the PdCl₂(XPhos)₂ precatalyst has been shown to be highly efficient for the Suzuki-Miyaura coupling of various aryl and vinyl sulfonates and halides. acs.orgnih.gov
| Organohalide/Sulfonate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Various Aryl/Vinyl Sulfonates/Halides | Various Boron Species | PdCl₂(XPhos)₂ | TBAOH or NaOH | n-BuOH | 110 (MW) | 23-99 | acs.orgnih.gov |
| Unactivated Aryl Chlorides | Arylboronic Acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | RT | High | nih.gov |
Mono-α-Arylation: The selective formation of a single C-C bond at the α-position of a ketone is another area where this compound-containing ligands have shown promise. For instance, a rationally designed indolylphosphine ligand, which incorporates a dicyclohexylphosphino group, has been successfully employed in the palladium-catalyzed mono-α-arylation of acetone (B3395972) with challenging electron-deficient aryl chlorides. This catalyst system provides excellent yields with catalyst loadings as low as 0.1 mol%.
The application of this compound ligands has also been explored in the formation of carbon-heteroatom bonds beyond C-N.
C-S Bond Formation: The formation of aryl thioethers via palladium-catalyzed C-S coupling has traditionally been hampered by the strong binding of thiols and thiolates to the palladium center, which can act as a catalyst poison. While bidentate phosphine ligands were initially favored to mitigate this issue, recent studies have shown that bulky biaryl monophosphine ligands, including those with dicyclohexylphosphino groups, can form highly effective catalysts that promote C-S coupling at room temperature with soluble bases. nih.gov These advanced catalyst systems exhibit broad substrate scope, coupling both aliphatic and aromatic thiols with a variety of aryl bromides and chlorides. researchgate.net
C-F and C-CF3 Bond Formations: The catalytic formation of C-F and C-CF3 bonds is of great interest, particularly in the pharmaceutical and agrochemical industries. However, these transformations are notoriously difficult due to the high bond energy of the C-F bond and the challenging reductive elimination step from the palladium center. While there has been progress in the palladium-catalyzed trifluoromethylation of aryl chlorides, the optimal ligands are often highly specialized. nih.govnih.gov Studies have shown that while many monodentate biaryl phosphine ligands can facilitate the reaction to some extent, other ligands like BrettPhos were found to be superior under the tested conditions. nih.gov The direct catalytic formation of an aryl-F bond remains a significant challenge in catalysis, and while palladium-mediated methods are under intense investigation, the use of this compound ligands in this specific application is not yet well-established. nih.govresearchgate.net
This compound has found utility as a ligand in iridium-catalyzed borylation reactions. These reactions allow for the direct conversion of C-H bonds to C-B bonds, providing valuable organoboron intermediates for subsequent cross-coupling reactions. The steric and electronic properties of the this compound ligand on the iridium center are crucial for the efficiency and selectivity of the C-H activation and borylation process.
A major contribution of this compound-based ligands has been their ability to facilitate cross-coupling reactions with substrates that are typically unreactive with less sophisticated catalysts. Aryl chlorides, which are attractive starting materials due to their lower cost and wider availability compared to bromides and iodides, are notoriously difficult to activate. The high electron-donating ability of ligands like XPhos and SPhos is essential for the oxidative addition of the strong C-Cl bond to the palladium center. nih.gov
Similarly, aryl sulfonates, such as tosylates and mesylates, have emerged as viable alternatives to aryl halides in cross-coupling reactions. Catalyst systems based on ligands like XPhos and the indole-based CM-Phos have demonstrated high efficacy in the Suzuki-Miyaura and Buchwald-Hartwig couplings of these substrates. acs.orgrsc.org The PdCl₂(XPhos)₂ precatalyst, for example, is effective for the Suzuki-Miyaura coupling of aryl and vinyl sulfonates. acs.orgnih.gov
This compound in Hydrogenation Reactions
While this compound is most renowned for its role in cross-coupling, it and its derivatives also serve as effective ligands in hydrogenation reactions. In these transformations, the ligand's properties influence the activity and selectivity of the metal catalyst in the addition of hydrogen across unsaturated bonds.
New rhodium(I) and iridium(III) complexes featuring aminophosphine (B1255530) ligands that contain the dicyclohexylphosphino (Cy₂) moiety have been synthesized and successfully applied as catalysts for the transfer hydrogenation of ketones. daneshyari.com These catalysts, using 2-propanol as the hydrogen source, can reduce various acetophenone (B1666503) derivatives to their corresponding alcohols with high activity under mild conditions. daneshyari.com Notably, the rhodium complex [Rh(Cy₂PNHCH₂-C₄H₃O)(cod)Cl] demonstrated particularly high activity in these transfer hydrogenation reactions. daneshyari.com
| Substrate | Catalyst | Hydrogen Source | Base | Temp. (°C) | Conversion (%) | Reference |
| Acetophenone | [Rh(Cy₂PNHCH₂-C₄H₃O)(cod)Cl] | 2-Propanol | KOH | 80 | 99 | daneshyari.com |
| 4-Methylacetophenone | [Rh(Cy₂PNHCH₂-C₄H₃O)(cod)Cl] | 2-Propanol | KOH | 80 | 99 | daneshyari.com |
| 4-Methoxyacetophenone | [Rh(Cy₂PNHCH₂-C₄H₃O)(cod)Cl] | 2-Propanol | KOH | 80 | 99 | daneshyari.com |
| Acetophenone | [Ir(Cy₂PNHCH₂-C₄H₃O)(η⁵-C₅Me₅)Cl₂] | 2-Propanol | KOH | 80 | 94 | daneshyari.com |
These findings underscore the versatility of the this compound group as a ligand component, extending its utility from palladium-catalyzed cross-coupling to rhodium- and iridium-catalyzed hydrogenation processes.
Alkene Hydrogenation
Catalytic hydrogenation is a fundamental reaction that adds hydrogen atoms across a double or triple bond. tcichemicals.com In this process, an alkene is converted into a saturated alkane. libretexts.org This reaction is typically exothermic, releasing heat, and while thermodynamically favorable, it requires a catalyst to proceed at a practical rate. libretexts.org
Homogeneous catalysts, such as Wilkinson's catalyst (chloridotris(triphenylphosphine)rhodium(I)), are often employed for alkene hydrogenation. youtube.com In these catalysts, phosphine ligands play a vital role. The mechanism involves the coordination of the alkene to the metal center, followed by the stepwise transfer of two hydrogen atoms from the metal to the carbons of the double bond. libretexts.org The phosphine ligands, like this compound, influence the catalyst's efficacy by modulating the electron density at the metal center and affecting the steric environment around it. The bulky cyclohexyl groups of this compound can create a sterically demanding environment that influences the substrate's approach to the metal center, thereby affecting the selectivity of the hydrogenation process. Although many hydrogenation catalysts utilize tertiary phosphines like triphenylphosphine (B44618) or tricyclohexylphosphine (B42057), the principles of ligand influence on catalytic activity are broadly applicable to catalysts bearing this compound moieties.
Niobium aryloxide compounds have been shown to act as catalyst precursors for the hydrogenation of various aryl phosphine ligands to produce cyclohexyl phosphine ligands with high efficiency. rsc.org
Carbonyl Compound Hydrogenation
The hydrogenation of carbonyl compounds (aldehydes and ketones) to alcohols is a vital transformation in chemical synthesis. This compound has been incorporated into ligands for catalysts that perform this reaction with high efficiency.
Rhodium(I) and Iridium(III) complexes containing aminophosphine ligands with a dicyclohexylphosphino group have been developed for the transfer hydrogenation of ketones. daneshyari.comresearchgate.net In this reaction, a hydrogen donor molecule, such as isopropanol, is used instead of molecular hydrogen. The presence of an N-H moiety in the ligand is considered important as it can form a hydrogen bond with the carbonyl oxygen of the substrate, stabilizing the transition state. daneshyari.comresearchgate.net This bifunctional mechanism, where the ligand actively participates in the reaction, enhances the catalytic performance.
For instance, complexes like [Rh(Cy₂PNHCH₂-C₄H₃O)(cod)Cl] have been synthesized and tested in the transfer hydrogenation of various ketones to their corresponding alcohols. daneshyari.com The catalytic activity of these systems demonstrates the successful application of this compound-containing ligands in carbonyl reduction.
| Catalyst Type | Substrate | Key Finding |
| Rh(I) and Ir(III) aminophosphine complexes | Ketones | This compound-containing ligands facilitate transfer hydrogenation to alcohols, with the ligand's N-H group potentially stabilizing the transition state. daneshyari.comresearchgate.net |
| Manganese(I) pincer complexes | Ketones, Aldehydes, Esters | While not exclusively using this compound, research on Mn-based catalysts with aminophosphine ligands highlights a move towards more sustainable, earth-abundant metals for carbonyl hydrogenation. nih.gov |
| Ru(II) diphosphine complexes | α,β-Unsaturated carbonyl compounds | These systems show that phosphine ligands are crucial for the selective hydrogenation of either the C=C or C=O bond, depending on the overall catalyst structure. mdpi.comuco.es |
This compound in Olefin Metathesis Reactions
Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. Catalysts for this transformation, particularly those based on ruthenium, often employ bulky, electron-donating phosphine ligands. While tricyclohexylphosphine (PCy₃) is a common ligand in well-known Grubbs' catalysts, this compound moieties are also incorporated into various ligand architectures to modulate catalytic behavior. The general mechanism proceeds through a metallacyclobutane intermediate. wikipedia.org
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is an intramolecular reaction that forms cyclic alkenes from acyclic dienes, with the concurrent release of a small volatile olefin like ethylene (B1197577). wikipedia.org This reaction is a cornerstone of modern organic synthesis, enabling the construction of 5- to 30-membered rings. wikipedia.orgorganic-chemistry.org
The success of an RCM reaction often depends on the catalyst's ability to promote the desired ring closure without leading to unwanted side reactions. Ruthenium catalysts bearing phosphine ligands are widely used due to their functional group tolerance and stability. harvard.edupitt.edu The bulky nature of cyclohexylphosphine (B1595701) ligands is beneficial in promoting the dissociation of one phosphine ligand to initiate the catalytic cycle, a process central to the "dissociative" mechanism that is believed to be dominant. harvard.edu
Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that converts strained cyclic olefins into polymers. wikipedia.org This method is valued for its ability to produce polymers with diverse functionalities and well-defined structures. 20.210.105
The reaction is initiated by a transition metal carbene complex, which reacts with a cyclic alkene to form a metallacyclobutane intermediate. youtube.com Subsequent ring-opening of this intermediate generates a new, longer-chain metal carbene that propagates the polymerization. youtube.com The choice of ligands on the metal catalyst, including those containing this compound, is critical for controlling the polymerization rate and the properties of the resulting polymer. For example, the use of Grubbs' first-generation catalyst, which contains tricyclohexylphosphine, allows for the selective ROMP of highly strained cyclobutene (B1205218) derivatives while leaving less strained norbornene moieties intact under specific conditions. beilstein-journals.org
Cross-Metathesis
Cross-metathesis involves the reaction between two different alkenes to form new olefin products. organic-chemistry.org A significant challenge in cross-metathesis is achieving high selectivity for the desired cross-product over unwanted homodimerized products. illinois.edu
The catalyst's structure, including its phosphine ligands, plays a pivotal role in controlling this selectivity. Research has focused on developing catalysts that can differentiate between the two olefin substrates. Guided by computational studies, phosphine-based ruthenium catalysts have been developed that can achieve high Z-selectivity in the homocoupling of terminal alkenes. acs.org In one study, an o-(dicyclohexylphosphino)sulfonate ligand was investigated, although it did not lead to significant activity or selectivity in that specific system, highlighting the subtle effects ligand structure can have on catalytic outcomes. acs.org
This compound in Ethylene Oligomerization
Ethylene oligomerization is the process of converting ethylene into linear alpha-olefins (LAOs) of varying chain lengths, such as 1-hexene (B165129) and 1-octene. These products are valuable co-monomers in the production of polyethylene (B3416737). Chromium-based catalysts are widely used for this purpose, and the ligands coordinated to the chromium center are critical in determining both the activity of the catalyst and the selectivity of the products.
This compound has been incorporated into diphosphinoamine (PNP-type) ligands for chromium-catalyzed ethylene oligomerization. The steric and electronic properties of the phosphine substituents significantly influence the product distribution.
| Ligand System | Metal | Key Research Finding |
| PNP-type ligand with this compound substituent | Chromium | Introduction of a this compound substitution at the phosphorus atom resulted in the production of predominantly polyethylene (PE) and a reduction in catalytic activity for oligomerization. mdpi.com |
| Binuclear PNP ligands on a cyclohexyl framework | Chromium | Catalytic systems using these ligands with a Cr(acac)₃ precursor and MAO activator showed high activity (up to 3887.7 kg·g⁻¹·h⁻¹) for selective ethylene tri/tetramerization, with a combined selectivity of 84.5% for 1-hexene and 1-octene. mdpi.com |
| Pyridine-phosphine ligands | Chromium | Subtle modifications to the ligand structure, such as changing the phosphine substituents, can significantly influence the catalytic behavior and the ratio of oligomers to polymer produced. tue.nl |
Research has shown that when a this compound substituent is introduced at the phosphorus atom in certain PNP ligands, the catalyst's selectivity shifts from producing oligomers to producing polyethylene. mdpi.com This is in contrast to when a diethylphosphine (B1582533) substituent is used, which results in high selectivity for 1-hexene. mdpi.com This finding underscores the profound impact that the steric bulk of the phosphine ligand has on the chain termination versus chain propagation pathways in ethylene conversion.
This compound in Biomolecule Modification and Bioconjugation
This compound and its derivatives play a crucial role as ligands in palladium-catalyzed reactions for the modification of biomolecules, a process known as bioconjugation. These reactions are designed to be highly selective and operate under mild, biocompatible conditions to preserve the structure and function of the biomolecule. nih.gov
S-Arylation Reactions with Thiolated Biomolecules
The selective modification of cysteine residues in proteins and other thiolated biomolecules is a significant area of bioconjugation. The thiol group of cysteine is a potent nucleophile, making it a prime target for selective chemical modifications. nih.gov Palladium-catalyzed S-arylation reactions, facilitated by ligands such as this compound derivatives, have emerged as a powerful tool for this purpose.
These reactions involve the formation of a carbon-sulfur bond between an aryl halide and the thiol group of a biomolecule. The use of bulky and electron-rich phosphine ligands like this compound derivatives is critical for promoting the catalytic activity of the palladium center. These ligands facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination, leading to the efficient formation of the desired bioconjugate.
One notable example involves the use of a palladium catalyst with the Josiphos ligand CyPF-t-Bu for the coupling of aryl halides with thiols. This system exhibits high turnover numbers and a broad tolerance for various functional groups, making it suitable for complex biomolecule modification. organic-chemistry.org The ligand's structure is thought to prevent the deactivation of the catalyst by the thiol-containing substrates, a common challenge in such reactions. organic-chemistry.org
The development of such catalyst systems allows for the chemoselective arylation of cysteine residues even in the presence of other nucleophilic amino acid side chains. nih.gov This selectivity is crucial for the synthesis of well-defined antibody-drug conjugates (ADCs), where a therapeutic agent is attached to a specific site on an antibody. bionordika.fi
Catalytic Cycle Analysis and Mechanism Elucidation in Homogeneous Systems
The catalytic cycle of palladium-catalyzed cross-coupling reactions, where this compound is often a key ligand, generally proceeds through a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov Understanding the mechanism of each step is crucial for optimizing reaction conditions and designing more efficient catalysts.
Oxidative Addition Steps
The catalytic cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species, which is stabilized by this compound ligands. youtube.comcsbsju.edu This step involves the cleavage of the carbon-halogen bond and the formation of a new arylpalladium(II) halide complex. youtube.comnih.gov The oxidation state of palladium changes from 0 to +2 in this process. youtube.com
The mechanism of oxidative addition can be influenced by the nature of the phosphine ligand. nih.gov For bulky and electron-rich ligands like this compound and its derivatives (e.g., XPhos, SPhos), the active catalytic species is often a monoligated Pd(0) complex. semanticscholar.orgrsc.org Density functional theory (DFT) studies have shown that these bulky ligands favor the formation of low-coordinate palladium complexes, which are highly reactive in the oxidative addition step. rsc.org
Computational studies have explored different pathways for oxidative addition, including a concerted three-centered transition state and a more polar nucleophilic displacement mechanism. chemrxiv.org The preferred mechanism can depend on the substrate, the ligand, and the coordination number of the palladium complex. chemrxiv.org For instance, with electron-rich ligands, the palladium center becomes more nucleophilic, which can favor the oxidative addition process. acs.org
Table 1: Influence of Ligand on Oxidative Addition
| Ligand Type | Coordination Number | Reactivity in Oxidative Addition | Reference |
|---|---|---|---|
| Bulky, electron-rich (e.g., this compound derivatives) | Favors monoligated Pd(0) | High | semanticscholar.orgrsc.org |
| Less bulky phosphines | Can form bis- or tris-ligated species | May require ligand dissociation before oxidative addition | rsc.org |
Reductive Elimination Steps
Reductive elimination is the final step in the catalytic cycle, where the two organic groups coupled to the palladium(II) center are expelled to form the new carbon-carbon or carbon-heteroatom bond, regenerating the palladium(0) catalyst. youtube.comacs.orgacs.org The oxidation state of palladium is reduced from +2 to 0. youtube.com
The structure and electronic properties of the phosphine ligand significantly impact the rate of reductive elimination. acs.orgberkeley.edu Kinetic studies on biaryl phosphine-based palladium(II) amido complexes have shown that the ligand structure plays a critical role. For instance, complexes with ligands like RuPhos (which contains a dicyclohexylphosphino group) have been studied to understand the factors influencing C-N bond-forming reductive elimination. acs.org
In general, more electron-donating ligands can accelerate reductive elimination by increasing the electron density on the palladium center, which facilitates the bond-forming process. berkeley.edu Conversely, very bulky ligands can sometimes hinder the close approach of the two groups to be coupled, potentially slowing down the reaction. However, in many cases, the steric bulk is beneficial as it promotes the formation of coordinatively unsaturated intermediates that are primed for reductive elimination. nih.gov
Transmetalation Processes
Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron or organozinc compound) to the arylpalladium(II) halide complex. youtube.comrsc.org This step generates a diarylpalladium(II) intermediate, which is then poised for reductive elimination.
The mechanism of transmetalation can be complex and is often dependent on the specific cross-coupling reaction. In the Suzuki-Miyaura coupling, for example, the boronic acid is typically activated by a base to form a more nucleophilic boronate species. nih.gov This boronate can then react with the palladium complex. Two main pathways have been proposed: one involving the reaction of the boronate with the arylpalladium(II) halide, and another where the halide on the palladium is first replaced by a ligand from the base (e.g., hydroxide (B78521) or alkoxide), followed by reaction with the boronic acid. nih.govresearchgate.net
The nature of the phosphine ligand can influence the rate and efficiency of transmetalation. Bulky ligands like this compound derivatives can create a more open coordination sphere around the palladium, which may facilitate the approach of the organometallic reagent. nih.gov
Catalyst Activation and Deactivation Pathways
For a catalytic cycle to begin, a catalytically active Pd(0) species must be generated from a more stable Pd(II) precatalyst. strem.comnih.gov This activation process often involves the reduction of the Pd(II) center in the presence of the phosphine ligand. acs.orgresearchgate.net Common precatalysts include palladacycles or complexes like Pd(OAc)₂. The activation can be triggered by various components of the reaction mixture, such as amines, bases, or even the phosphine ligand itself. acs.orgnih.gov
However, during the course of the reaction, the catalyst can undergo deactivation through several pathways. One common deactivation route is the formation of palladium black (aggregated Pd(0) nanoparticles), which is catalytically inactive. acs.orgkaust.edu.sa The choice of ligand can influence the stability of the catalyst and its propensity to aggregate. Bulky phosphine ligands like this compound can stabilize the monomeric palladium species and prevent aggregation.
Another deactivation pathway involves the degradation of the phosphine ligand. nih.gov For example, in some systems, the phosphine can be oxidized or undergo other transformations that render it ineffective as a ligand. acs.org Additionally, the formation of stable, off-cycle palladium complexes can sequester the catalyst and reduce its activity. nih.gov For instance, in Negishi coupling, the formation of heterobimetallic Pd-Zn complexes has been observed and is suggested to lower the catalyst's activity. nih.gov
Table 2: Common Catalyst Deactivation Pathways
| Deactivation Pathway | Description | Mitigating Factors | Reference |
|---|---|---|---|
| Formation of Palladium Black | Aggregation of Pd(0) into inactive nanoparticles | Use of bulky, stabilizing ligands (e.g., this compound derivatives) | acs.orgkaust.edu.sa |
| Ligand Degradation | Oxidation or other chemical modification of the phosphine ligand | Use of robust ligands, inert atmosphere | acs.orgnih.gov |
| Formation of Off-Cycle Complexes | Sequestration of the catalyst in stable, inactive species | Optimization of reaction conditions and reagents | nih.gov |
Dicyclohexylphosphine in Heterogeneous Catalysis
Immobilization Strategies for Dicyclohexylphosphine-Containing Catalysts
The effective heterogenization of this compound-based catalysts hinges on the choice of the solid support and the method of attachment. The ideal strategy must provide a stable anchor, prevent leaching of the active metal center, and maintain access for reactants to the catalytic site.
Mesoporous molecular sieves like SBA-15 and MCM-41 are highly favored as supports due to their large surface areas, uniform and tunable pore sizes, and stable silica (B1680970) frameworks. mdpi.com These properties allow for the high dispersion of catalytic sites and facilitate the diffusion of reactants and products. mdpi.com
Hybrid catalysts for olefin metathesis have been successfully prepared by immobilizing ruthenium alkylidene complexes, such as Grubbs-type catalysts, onto the surfaces of SBA-15 and MCM-41. mdpi.comadelaide.edu.auresearchgate.net The process involves modifying the silica surface with linker molecules that terminate in a this compound (PCy₂) group, which then coordinates to the ruthenium center. mdpi.comadelaide.edu.auresearchgate.net Research has shown that catalysts anchored via these PCy₂ ligands exhibit significantly higher activity and stability compared to those attached through other linkers, like pyridine (B92270). mdpi.comadelaide.edu.auresearchgate.net The enhanced performance is attributed to the strong electron-donating nature and steric bulk of the this compound moiety, which stabilizes the active ruthenium species. Furthermore, the pore size of the support has been observed to have a positive effect on catalytic activity, particularly in the metathesis of large substrates like methyl oleate. mdpi.comadelaide.edu.au
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands (MOFs) or through strong covalent bonds between light elements (COFs). mdpi.comalfachemch.com Their high surface area, tunable porosity, and well-defined, isolated active sites make them exceptional platforms for heterogeneous catalysis. mdpi.comacs.org
Metal-Organic Frameworks (MOFs): The incorporation of phosphine (B1218219) ligands into MOFs can be achieved through post-synthetic modification or by using a phosphine-containing linker during the initial synthesis. researchgate.net This allows for the creation of site-isolated, well-defined catalytic centers within the MOF's porous structure. adelaide.edu.auacs.org Several this compound-containing ligands and catalysts have been successfully integrated into MOFs. For instance, ligands such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) and 2-(2',6'-dimethoxybiphenyl)this compound (SPhos) have been used to create MOF-supported catalysts for reactions like ethylene (B1197577) oligomerization and hydrogenation. mdpi.comadelaide.edu.auresearchgate.net Computational modeling has also been employed to design and understand the functionalization of MOF nodes with catalysts like [Ru(XantphosCy)(PhCO₂)(Cl)], which contains this compound groups, to optimize catalytic performance. acs.org These MOF-heterogenized catalysts often exhibit high activity and prevent the aggregation of active sites, a common deactivation pathway. mdpi.comresearchgate.net
Covalent Organic Frameworks (COFs): Similar to MOFs, COFs offer a crystalline, porous, and highly stable support for catalysts. mdpi.comalfachemch.com The functionalization of COFs with catalytically active moieties can be pre-designed by choosing appropriate building blocks. researchgate.net COFs have been utilized as supports for palladium catalysts in cross-coupling reactions, sometimes employing this compound-based ligands like SPhos. researchgate.net The structure of some COFs, such as COF-102, is based on skeletons that can be synthesized using catalysts that incorporate ligands like 1,2-bis(dicyclohexylphosphino)ethane (dcype). rsc.org The inherent stability and ordered porosity of COFs make them robust supports that can host active catalytic species for various chemical transformations. researchgate.net
The "grafting-from" approach is a powerful technique for surface modification where polymer chains are grown directly from initiator sites anchored to a support surface. umons.ac.be This method allows for the creation of dense polymer layers, known as polymer brushes, which can serve as a matrix for catalyst immobilization. acs.orguchicago.edu The key advantage of this technique is the ability to achieve a high density of functional groups and create a three-dimensional environment around the catalytic center, potentially influencing its activity and selectivity. umons.ac.be
In the context of catalysis, a surface is first functionalized with an initiator. Subsequently, monomers are polymerized from these sites, resulting in polymer chains covalently attached to the support. umons.ac.bedb-thueringen.de These polymer brushes can be designed to contain specific functional groups, such as phosphines, for anchoring metal catalysts. For instance, a "grafting-from" strategy can be employed to grow conjugated polymer brushes on various surfaces, which can then be functionalized for catalytic applications. umons.ac.be While direct "grafting-from" synthesis of this compound-containing polymer brushes is a specialized area, the general methodology provides a versatile platform for creating advanced catalytic materials with tailored surface properties. uchicago.edudb-thueringen.de
Performance of Heterogeneous this compound Catalysts
The ultimate measure of a heterogeneous catalyst's utility is its performance, specifically its activity, stability, and reusability. Immobilized this compound catalysts have been extensively tested, particularly in olefin metathesis, demonstrating both the potential and the challenges of this approach.
Heterogeneous catalysts bearing this compound ligands have shown high activity in a range of olefin metathesis reactions, including ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis. mdpi.comadelaide.edu.au When Grubbs-type catalysts are immobilized on mesoporous sieves like SBA-15 via a this compound linker, they can achieve high turnover numbers (TONs), often ranging from 200 to 2000. mdpi.comadelaide.edu.au
These immobilized systems often exhibit stability superior to their homogeneous counterparts. rsc.org The solid support helps to prevent bimolecular decomposition pathways that can deactivate the catalyst in solution. The use of surface organometallic chemistry principles has led to well-defined supported catalysts that are not only highly active but also robust, allowing for detailed structure-activity relationship studies. acs.orgrsc.org The incorporation of chelating ligands containing this compound can further enhance thermal stability and prevent catalyst decomposition at elevated temperatures. uchicago.edu
Table 1: Performance of Heterogeneous this compound Catalysts in Olefin Metathesis
| Catalyst System | Support | Reaction Type | Turnover Number (TON) | Key Finding |
|---|---|---|---|---|
| Grubbs-type Ru complex | SBA-15 / MCM-41 | RCM, ROMP, CM | 200 - 2000 | Higher activity and stability with PCy₂ linker vs. pyridine linker. mdpi.comadelaide.edu.au |
| Silica-supported complex | Silica Gel | Various | High Yield over 7 runs | Efficient recovery and reuse with high product yields. escholarship.org |
A primary motivation for heterogenizing catalysts is to enable their recovery and reuse, which is crucial for cost-effective and sustainable industrial processes. Immobilized this compound catalysts have demonstrated good reusability in various reactions.
Catalysts supported on mesoporous silica can be recovered by simple filtration and reused multiple times. mdpi.comadelaide.edu.auescholarship.org For example, a silica-supported ruthenium complex was efficiently used for seven consecutive runs, delivering the desired metathesis products in high yield. escholarship.org Filtration tests have confirmed that the catalytic activity originates from the solid catalyst, with very low levels of ruthenium leaching into the product solution. mdpi.comadelaide.edu.au This indicates a strong attachment of the active species to the support. Despite these successes, achieving the number of turnovers required for many industrial applications remains a significant challenge, and catalyst deactivation over repeated cycles is still a concern.
Table 2: Reusability of Immobilized this compound Catalysts
| Catalyst Support | Number of Cycles | Leaching | Outcome |
|---|---|---|---|
| SBA-15 / MCM-41 | Several | Low Ru leaching | Catalyst remains active and largely heterogeneous. mdpi.comadelaide.edu.au |
Influence of Support Material and Pore Size on Catalytic Activity
The efficacy of heterogenized this compound-based catalysts is intricately linked to the properties of the solid support, particularly the support material itself and its porosity. The choice of support can significantly impact the catalyst's stability, activity, and selectivity by influencing the accessibility of active sites, mass transport of reactants and products, and the electronic properties of the catalytic metal center.
Common support materials for phosphine-based catalysts include inorganic oxides like silica and alumina, as well as organic polymers. rsc.orgnih.gov Silica, in its various forms such as mesoporous silica (e.g., SBA-15, MCM-41), is a widely used support due to its high surface area, tunable pore size, and thermal and mechanical stability. rsc.orgmdpi.com The surface of silica possesses silanol (B1196071) groups (Si-OH) that can be functionalized to covalently anchor this compound ligands or their derivatives. mdpi.com This covalent attachment helps to prevent leaching of the active catalytic species into the reaction medium, a common issue with simple adsorption. However, the interaction between the phosphine ligand and the silica surface can also be competitive with the metal center, potentially leading to the removal of the ligand from the metal. rsc.org
Polymer supports, such as polystyrene-poly(ethylene glycol) resins, offer an alternative with different chemical and physical properties. nih.govsciencemadness.org These supports can be designed to be amphiphilic, allowing for catalytic reactions in aqueous media. thieme-connect.de The flexibility of the polymer backbone can also influence the coordination environment of the metal center, which in turn affects catalytic performance.
The pore size of the support is a critical parameter that governs the diffusion of reactants to and products from the active sites. researchgate.net Pores are generally classified as micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). researchgate.net For catalysis involving bulky substrates or products, larger pores are generally preferred to avoid mass transport limitations. researchgate.net Conversely, for smaller molecules, a higher surface area, often associated with smaller pores, can be advantageous. researchgate.net
Research on a rhodium phosphine complex supported on mesoporous silica for the hydroformylation of octene demonstrated a clear correlation between pore size and catalytic activity. osti.gov As shown in the table below, the catalyst with a larger pore diameter exhibited a higher reaction rate. This is attributed to the reduced steric hindrance and improved diffusion of the reactants and products within the larger pores. osti.gov
Table 1: Effect of Pore Size on the Catalytic Activity of a Rhodium Phosphine Catalyst in Octene Hydroformylation osti.gov
| Support Pore Size (Å) | Relative Reaction Rate |
| 35 | 1.0 |
| 45 | 2.1 - 2.6 |
In contrast, a study on a palladium-bisphosphine complex supported on mesoporous silica for a 1,4-addition reaction in water found that a smaller pore diameter of 1.6 nm resulted in higher catalytic activity. rsc.org This was attributed to a confinement effect, where the accumulation of active species within the confined space of the smaller pores boosted the reaction rate. rsc.orgnii.ac.jp These examples highlight that the optimal pore size is highly dependent on the specific reaction, substrates, and the nature of the catalytic system.
Heterogeneous Catalysis for Carbon Dioxide Reduction
The catalytic reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research for addressing climate change and developing sustainable energy sources. Heterogeneous catalysis plays a crucial role in this field, and the use of phosphine ligands, such as this compound, can be instrumental in the design of effective catalysts. researchgate.net While direct applications of this compound in heterogeneous CO₂ reduction are not extensively documented, the principles derived from related phosphine-based systems provide valuable insights.
Phosphine ligands are known to be effective in stabilizing metal centers in various oxidation states, a key requirement for the multi-electron transfer processes involved in CO₂ reduction. universiteitleiden.nl In the context of heterogeneous catalysis, this compound or its derivatives can be immobilized on a solid support to create a recyclable and robust catalyst system. The electronic and steric properties of the phosphine ligand can be tuned to influence the activity and selectivity of the catalyst towards desired products such as carbon monoxide (CO), formic acid (HCOOH), or methanol (B129727) (CH₃OH). mdpi.com
One approach involves the use of phosphine-borane frustrated Lewis pairs (FLPs) for the activation of CO₂. acs.org While typically studied in homogeneous systems, the concept can be extended to heterogeneous catalysts by immobilizing one or both components of the FLP on a solid support. The Lewis acidic boron center and the Lewis basic phosphine can cooperatively bind and activate the CO₂ molecule, making it more susceptible to reduction. acs.org
Another strategy is the use of metal complexes with phosphine ligands for the electrocatalytic reduction of CO₂. rsc.org The immobilization of these complexes onto conductive supports combines the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems. uu.nl A study on a biologically inspired cobalt complex containing a multidentate phosphine ligand demonstrated the selective electrocatalytic reduction of CO₂ to formate. rsc.org The findings from this study are summarized in the table below.
Table 2: Electrocatalytic Reduction of CO₂ by a Cobalt Phosphino-thiolate Complex rsc.org
| Parameter | Value |
| Product Selectivity (Formate) | up to 94% |
| Overpotential | 750 mV |
| Catalyst Stability | Negligible current degradation over 24 hours |
This example underscores the potential of phosphine-containing molecular catalysts in CO₂ reduction. By analogy, a heterogenized this compound-metal complex could offer similar benefits in terms of selectivity and stability. The bulky and electron-donating nature of the dicyclohexyl groups on the phosphine would influence the electronic environment of the metal center, thereby affecting its interaction with CO₂ and the subsequent reduction pathway. Further research into immobilizing this compound-based catalysts on suitable supports is a promising avenue for developing efficient and recyclable systems for CO₂ conversion.
Asymmetric Catalysis Utilizing Chiral Dicyclohexylphosphine Ligands
Design Principles for Chiral Dicyclohexylphosphine Ligands
The rational design of chiral ligands is fundamental to achieving high enantioselectivity in metal-catalyzed reactions. pnas.org For ligands incorporating the this compound group, several design strategies have proven effective.
For many years, C2-symmetric ligands were predominant in the field of asymmetric catalysis. pnas.orgpnas.org The principle of C2 symmetry is thought to be beneficial because it reduces the number of possible diastereomeric transition states, which can simplify the stereochemical outcome and enhance enantioselectivity. dicp.ac.cnacs.org C2-symmetric atropisomeric diphosphines, in particular, are a well-regarded class of privileged chiral ligands. researchgate.net
However, a powerful strategy in ligand design involves the deliberate breaking of this symmetry, known as desymmetrization. pnas.orgacs.org This approach recognizes that the two phosphine (B1218219) groups in a C2-symmetric ligand interact differently with a metal-bound substrate during the catalytic cycle. pnas.org One phosphine group may have a primarily steric interaction, while the other exerts a more dominant electronic effect. pnas.org By intentionally creating nonsymmetrical ligands, each donor atom can be tuned for a specific role. acs.org
A successful application of this desymmetrization strategy involves replacing one of the diphenylphosphine (B32561) units in a C2-symmetric ligand with a more electron-rich dicyclohexylphosphino group. pnas.orgpnas.org This modification has been shown to significantly increase both the activity of the catalyst and the resulting enantioselectivity in certain reactions. pnas.orgpnas.org While this strategy is straightforward, it does not universally guarantee improved performance, as the formation of isomeric metal complexes can complicate the catalytic process. pnas.org The desymmetrization of prochiral phosphine oxides is another key strategy for accessing P-chiral compounds. sioc-journal.cnfrontiersin.orgrsc.org
More recently, nonsymmetrical ligands, particularly those containing both phosphorus and nitrogen donor atoms (P,N-ligands), have gained prominence and, in many cases, have outperformed traditional C2-symmetric P,P- or N,N-ligands. pnas.orgpnas.org The effectiveness of P,N-ligands stems from the inherent electronic disparity between the soft, π-accepting phosphorus atom and the hard, σ-donating nitrogen atom. beilstein-journals.org This difference allows for effective electronic discrimination between two coordination sites on a metal center. pnas.orgscispace.com
The modular construction of P,N-ligands is particularly appealing because the steric and electronic properties of both the phosphine and the nitrogen-containing components can be varied independently. beilstein-journals.org In this context, the this compound group is often incorporated as the sterically demanding and electron-rich phosphorus component. scbt.compnas.org
An important class of such ligands are the Phosphinooxazolines (PHOX ligands). pnas.org For instance, iridium complexes with (aryloxazolinylmethyl)this compound ligands have been developed for the asymmetric hydrogenation of challenging substrates. acs.org The combination of a chiral oxazoline (B21484) with a this compound unit creates a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol. The variation of substituents on the phosphorus atom is a critical tuning parameter; while bulkier groups can be beneficial, the introduction of the more electron-rich this compound group has sometimes been observed to have a negative effect on selectivity compared to arylphosphine counterparts in specific systems, highlighting the fine balance of steric and electronic factors. scholaris.ca
Atropisomers are stereoisomers arising from restricted rotation about a single bond, and ligands possessing this type of axial chirality have been among the most successful in asymmetric catalysis. claydenchemistry.netnih.gov The biaryl framework is a common feature in these ligands, providing a rigid and well-defined chiral scaffold. nih.gov
Several atropisomeric bisphosphine ligands incorporating dicyclohexylphosphino groups have been synthesized and applied in catalysis. A notable example is (2,2′-bis(dicyclohexylphosphino)-6,6′-dimethyl-1,1′-biphenyl), known as BICHEP. mdpi.com The synthesis of such C2-symmetric biaryl bisphosphine ligands has been a significant area of research. nih.gov These ligands are designed so that complexes derived from them adopt a consistent geometry, while the electronic properties of the metal center can be modulated by substituents on the ligand core. nih.gov
The development of atropisomeric monophosphine ligands has also attracted great attention. researchgate.net For example, the enantiomerically pure ligand BisNap-Phos was prepared using this compound oxide as a key reagent in its synthesis. mdpi.com This ligand proved effective in palladium-catalyzed asymmetric Suzuki–Miyaura coupling reactions, demonstrating the utility of the this compound moiety within atropisomeric systems beyond hydrogenation. mdpi.com
Application in Asymmetric Hydrogenation Reactions
Catalysts derived from chiral this compound ligands have been successfully employed in the asymmetric hydrogenation of various unsaturated compounds, including prochiral olefins and carbonyls. colab.wsajchem-b.comethz.ch The choice of metal—commonly rhodium, ruthenium, or iridium—is crucial, as is the specific ligand structure, in achieving high activity and enantioselectivity. ajchem-b.com
The asymmetric hydrogenation of prochiral olefins is a powerful method for creating chiral centers. ethz.ch Iridium catalysts bearing P,N-ligands are particularly effective for the hydrogenation of unfunctionalized alkenes. ajchem-b.com For more challenging substrates, such as tetrasubstituted olefins, iridium complexes featuring PHOX-type ligands with this compound groups have shown excellent enantioselectivity. acs.orgethz.ch The steric bulk of the dicyclohexyl groups is critical for differentiating the enantiofaces of these sterically hindered substrates.
Research has shown that rhodium complexes with chiral phosphorus ligands are highly effective for hydrogenating functionalized alkenes. ajchem-b.com The ability of these substrates to form a stable chelate ring with the catalyst allows for precise stereochemical control. ajchem-b.com
Table 1: Examples of Asymmetric Hydrogenation of Prochiral Olefins
| Substrate | Catalyst/Ligand | Conditions | Conversion (%) | ee (%) | Ref |
|---|---|---|---|---|---|
| (E)-1,2-diphenyl-1-butene | [Ir(COD)Cl]₂ / (S)-iPr-PHOX-Cy₂ | CH₂Cl₂, 50 bar H₂, rt, 16h | >99 | 97 | acs.org |
| Methyl (Z)-α-acetamidocinnamate | Rhodium / (R,R)-Et-DuPhos | Not specified | High | High | ajchem-b.com |
| Geraniol | Ru(II) / BINAP | Not specified | Good | Good | ethz.ch |
The asymmetric hydrogenation of prochiral ketones to produce optically active secondary alcohols is a highly atom-efficient and environmentally benign process. nih.gov These chiral alcohols are valuable intermediates for synthesizing biologically active compounds. nih.gov
Rhodium(I) catalysts prepared with chiral bis(dicyclohexylphosphino)alkane derivatives have been effectively used in the homogeneous hydrogenation of prochiral carbonyl compounds. colab.ws These ligands are often synthesized from well-known chiral diphosphines like DIOP, where the original diphenylphosphino groups are converted to dicyclohexylphosphino groups. colab.ws Ruthenium complexes, often in combination with chiral diphosphine and diamine ligands, are also highly efficient for the asymmetric hydrogenation of a wide range of ketones. ajchem-b.comnih.gov
Table 2: Examples of Asymmetric Hydrogenation of Carbonyl Compounds
| Substrate | Catalyst/Ligand System | Conditions | Conversion (%) | ee (%) | Ref |
|---|---|---|---|---|---|
| Acetophenone (B1666503) | RuCl₂((S)-xyl-binap)((S)-daipen) | 2-propanol, 8 atm H₂, 28°C, 4h | 100 | 97 (R) | nih.gov |
| 1-Naphthyl methyl ketone | Rh(I) / DIOP derivative with -PCy₂ groups | Benzene (B151609), 25°C, 50 atm H₂ | 100 | 17.5 (S) | colab.ws |
| Pyruvic acid | Rh(I) / DIOP derivative with -PCy₂ groups | Benzene, 25°C, 50 atm H₂ | 100 | 82.8 (R) | colab.ws |
Application in Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C bonds and the construction of chiral molecules. mdpi.com Chiral phosphine ligands have proven to be effective inducers of asymmetry in these reactions. researchgate.net The success of a catalytic system in AAA reactions is highly dependent on the fine-tuning of various factors, including the substrate, nucleophile, reaction medium, catalytic precursor, and, most importantly, the type of ligand used. mdpi.com
The versatility of chiral this compound ligands is demonstrated by their application in a range of AAA reactions. For instance, ligands incorporating the dicyclohexylphosphino moiety have been successfully employed in the alkylation of various allylic substrates. The steric bulk of the dicyclohexyl groups plays a significant role in influencing the regioselectivity and enantioselectivity of the nucleophilic attack on the η³-allylpalladium intermediate. researchgate.net
One notable example involves the use of ferrocenyl-based this compound ligands. The unique steric and electronic properties of these ligands, stemming from the ferrocenyl backbone and the bulky dicyclohexylphosphino groups, allow for effective stabilization of the transition states in asymmetric catalysis. This leads to enhanced enantioselectivity by promoting favorable interactions with the substrate. scbt.com For example, (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenylethyl]diphenylphosphine has demonstrated exceptional chiral characteristics in such transformations. scbt.com
The development of single-component Pd(0) precatalysts bearing chiral ligands, including those with this compound moieties, has addressed issues of high catalyst loadings and the need for specific preactivation protocols, making these reactions more economical and reproducible. nih.gov
Other Enantioselective Transformations
Beyond allylic alkylation, chiral this compound ligands have found application in a variety of other enantioselective transformations, including conjugate additions and cycloadditions.
In conjugate additions , these ligands, when complexed with transition metals like rhodium or copper, can effectively control the stereochemistry of the addition of nucleophiles to α,β-unsaturated carbonyl compounds. For example, the rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to maleimides has been achieved with high enantioselectivity using novel chiral phosphine-olefin ligands. organic-chemistry.org Similarly, copper-catalyzed enantioselective conjugate additions of diethylzinc (B1219324) to cyclic enones have been realized using amino acid-based chiral ligands, albeit with moderate enantioselectivity. nih.gov The dicyclohexylphosphino group has been a key component in ligands used for the catalytic enantioselective conjugate addition en route to complex natural products like paxilline (B40905) indoloterpenoids. sigmaaldrich.com
In the realm of cycloadditions , chiral this compound ligands have been instrumental in controlling the stereochemical outcome of these powerful ring-forming reactions. For instance, new classes of ligands based on binaphthyl scaffolds have been developed for palladium-catalyzed enantioselective C-H activation/cycloaddition reactions, leading to the synthesis of complex heterocyclic structures with high enantioselectivity. nih.gov The steric and electronic properties of the this compound group are crucial in creating a chiral pocket around the metal center that directs the approach of the reacting partners. researchgate.net
Mechanism of Chiral Induction in this compound Systems
The ability of chiral this compound ligands to induce high levels of enantioselectivity stems from a combination of steric and electronic effects within the chiral metal complex, as well as the conformational flexibility of the ligand itself. researchgate.netnih.gov
Steric and Electronic Interactions in Chiral Metal Complexes
The steric bulk of the dicyclohexyl groups is a primary factor in chiral induction. researchgate.net These bulky substituents create a sterically demanding environment around the metal center, which can effectively differentiate between the two prochiral faces of a substrate or the two enantiotopic termini of an intermediate. researchgate.netacs.org This steric hindrance dictates the preferred binding orientation of the substrate, thereby directing the subsequent chemical transformation to occur on a specific face. researchgate.net
Electronic effects also play a crucial role. The phosphine group itself is a strong σ-donor and a variable π-acceptor, and its electronic properties can be transmitted through the metal to influence the reactivity of the coordinated substrate. pnas.org In complexes with ligands that have electronically dissimilar donor atoms, such as P,N-ligands, the different trans-influences of the donors can lead to an electronic differentiation of the reactive sites on the substrate, further enhancing selectivity. pnas.org The interplay between steric and electronic effects allows for fine-tuning of the catalyst's reactivity and selectivity. researchgate.net
Role of Ligand Conformation in Enantioselectivity
Recent studies have highlighted the importance of ligand conformational flexibility in achieving high levels of both reactivity and enantioselectivity. nih.gov A flexible ligand can adopt different conformations to stabilize different intermediates or transition states along the catalytic cycle. For example, a less sterically hindered conformation might be favored for the initial substrate binding, while a more rigid and sterically demanding conformation might be adopted in the enantioselectivity-determining step to maximize chiral induction. nih.gov This concept of conformational selection, where the ligand can pre-organize into an optimal conformation for a specific step, is increasingly recognized as a key principle in asymmetric catalysis. nih.gov
Computational and Theoretical Studies of Dicyclohexylphosphine Systems
Density Functional Theory (DFT) Studies of Electronic Properties
DFT calculations are fundamental to understanding the electronic nature of dicyclohexylphosphine, which dictates its coordination chemistry and catalytic performance. These studies quantify its electron-donating ability and map the distribution of electron density within the molecule and its metallic complexes.
The electron-donating capability, or basicity, of a phosphine (B1218219) ligand is a critical factor in its effectiveness within a catalyst. DFT calculations are used to determine various electronic parameters that quantify these properties. Key metrics include proton affinity (PA), which is the negative of the enthalpy change for the protonation of a molecule in the gas phase, and gas-phase basicity (GPB), the corresponding Gibbs free energy change. nih.govresearchgate.net High PA and GPB values indicate strong electron-donating character. rsc.orgresearchgate.net
Computational studies have established that dialkylphosphines like this compound are strong electron donors. The electronic properties can be estimated by analyzing the infrared stretching frequencies of metal-carbonyl complexes. For instance, studies on iridium dicarbonyl complexes have been used to estimate the basicity of related dicyclohexylphosphino-biaryl ligands, showing their donor properties are potent. researchgate.netacs.org The Tolman Electronic Parameter (TEP), derived from the A₁ C-O stretching frequency of LNi(CO)₃ complexes, is another measure of a ligand's net electron-donating ability. While direct TEP values for this compound itself are less commonly reported in isolation, related ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) show a TEP of approximately 2056 cm⁻¹, indicating strong donor character.
In some cases, calculated electronic parameters, such as the HOMO energy level of the LPd(0) species, show a better correlation with catalytic activity than experimentally derived parameters like TEP. acs.org DFT provides a robust framework for calculating these electronic descriptors, offering a predictive tool for ligand performance. numberanalytics.com
DFT calculations allow for a detailed analysis of how electron density is distributed within the this compound ligand and how this distribution changes upon coordination to a metal center. Methods such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to analyze the charge distribution and bonding interactions. nih.gov
These analyses reveal the nature of the phosphorus-carbon bonds and the charge on the phosphorus atom. The electron-rich nature of this compound is confirmed by these studies, which show significant electron density localized on the phosphorus atom, making it an effective σ-donor to a metal center. researchgate.net When incorporated into a metal complex, such as the XPhos ligand in a palladium catalyst, NBO analysis can reveal key interactions, like those between the biaryl ring and the metal, which are crucial for stabilizing transition states. nih.gov This detailed electronic picture helps explain the ligand's ability to facilitate key catalytic steps like oxidative addition. nih.gov
Computational Analysis of Steric Parameters (e.g., Cone Angle, Buried Volume)
The steric profile of a ligand is as crucial as its electronic properties in determining the outcome of a catalytic reaction. Computational methods provide precise quantification of a ligand's bulk through parameters like the Tolman cone angle and percent buried volume.
The Tolman cone angle (θ) is a classic measure of steric bulk, representing the apex angle of a cone that encompasses the van der Waals radii of the ligand's outermost atoms. For bulky phosphines, this parameter is a strong predictor of catalytic performance. udel.edu While originally an experimental concept, cone angles are now frequently calculated using DFT-optimized geometries for greater accuracy and consistency. acs.org
The percent buried volume (%Vbur) offers a more sophisticated measure of steric hindrance. It calculates the percentage of the volume of a sphere around a metal center that is occupied by the ligand. udel.educhemrxiv.org This parameter is particularly useful as it accounts for the entire three-dimensional shape of the ligand rather than just its widest extent. researchgate.net The SambVca web tool is often used for these calculations based on crystallographic or computationally derived coordinates. nih.gov
Computational studies have used these parameters to characterize a wide range of phosphine ligands, including those containing the dicyclohexylphosphino moiety. For example, the bulky Buchwald-type ligand XPhos, which features a dicyclohexylphosphino group, has been extensively studied, and its steric parameters are correlated with its high catalytic activity. nih.gov The table below presents computationally derived steric parameters for this compound and related ligands.
| Ligand/Complex | Parameter | Value | Source |
| Dicyclohexyl(2-methylphenyl)phosphine | Effective Cone Angle | ~170° | |
| 1,2-Bis(dicyclohexylphosphino)ethane | Cone Angle | 142° | |
| Tricyclohexylphosphine (B42057) gold(I) chloride | Percent Buried Volume | 33.9% | chemrxiv.org |
| This compound-containing gold(I) complex (8a) | Percent Buried Volume | 30.8% | chemrxiv.org |
These steric descriptors are critical for building quantitative structure-activity relationship models, which can predict catalyst performance based on ligand properties. nih.gov
Mechanistic Investigations via Computational Chemistry
DFT has become a cornerstone for investigating the complex mechanisms of catalytic reactions. By modeling the entire catalytic cycle, researchers can identify key intermediates, locate transition states, and calculate the energy barriers associated with each elementary step. numberanalytics.comresearchgate.net
Computational chemists can map the potential energy surface of a full catalytic cycle, such as the Suzuki-Miyaura cross-coupling or hydroamidation reactions. researchgate.netrsc.orgresearchgate.net This involves optimizing the geometries of all reactants, intermediates, products, and, crucially, the transition states that connect them. e3s-conferences.orgyoutube.com
For example, a DFT study on the ruthenium-catalyzed hydroamidation of alkynes elucidated a complete catalytic cycle involving: (a) oxidative addition, (b) alkyne coordination, (c) alkyne insertion, (d) a vinyl-vinylidene rearrangement, (e) nucleophilic transfer, and (f) reductive elimination. rsc.org In another study on the Suzuki-Miyaura reaction catalyzed by a palladium complex with the this compound-containing ligand XPhos, the cycle was found to follow the traditional pathway of oxidative addition, transmetalation, and reductive elimination. nih.gov The transition state structures located in these studies reveal the precise atomic arrangements at the peak of the energy barrier, offering insights into how the ligand's steric and electronic properties influence selectivity and reaction rates. nih.govrsc.orge3s-conferences.org
A key output of mechanistic DFT studies is the calculation of Gibbs free energy of activation (ΔG‡), or energy barriers, for each step in a catalytic cycle. pnnl.gov The step with the highest energy barrier is the turnover-determining step (TDS) of the reaction.
In the Pd/XPhos-catalyzed Suzuki-Miyaura coupling of aryl sulfamates, oxidative addition was identified as the turnover-limiting step, with transmetalation and reductive elimination having much lower energy barriers. nih.gov Similarly, in a model C-H arylation, DFT calculations showed that both oxidative addition (15.0 kcal/mol) and C-H activation (17.4 kcal/mol) had the highest activation energies in the cycle. nih.gov
Computational studies can also explain stereoselectivity. In a Ru-catalyzed hydroamidation, the use of a dicyclohexylphosphino ligand was found to favor the Z-product by 7.0 kcal mol⁻¹, a preference determined by steric repulsion in the nucleophilic transfer step. rsc.orgrsc.org These calculated energy barriers can often be correlated with experimental reaction rates and provide a powerful predictive tool for catalyst design. acs.org
| Catalytic System / Reaction Step | Ligand | Calculated Barrier (ΔG‡) | Finding | Source |
| Ru-catalyzed Hydroamidation | dcypm | Z-product favored by 7.0 kcal/mol | Stereoselectivity determined by steric repulsion in nucleophilic transfer step. | rsc.orgrsc.org |
| Pd-catalyzed C-H Arylation (Oxidative Addition) | Triphenylphosphine (B44618) | 15.0 kcal/mol | One of two potential rate-determining steps. | nih.gov |
| Pd-catalyzed C-H Arylation (C-H Activation) | Triphenylphosphine | 17.4 kcal/mol | Identified as the highest barrier in the cycle. | nih.gov |
| Pd-catalyzed Suzuki-Miyaura (Oxidative Addition) | XPhos | Turnover-limiting step | Bidentate coordination of XPhos lowers the barrier. | nih.gov |
These computational investigations provide a molecular-level understanding of how this compound and its derivatives function within catalytic systems, guiding the rational design of more efficient and selective catalysts.
Correlation of Ligand Properties with Reaction Outcomes
The catalytic efficacy of transition-metal complexes containing phosphine ligands is profoundly influenced by the ligand's steric and electronic characteristics. In the case of this compound and its derivatives, computational studies have been instrumental in establishing quantitative relationships between these fundamental properties and observable reaction outcomes such as yield, reaction rate, and selectivity.
The activity, selectivity, and stability of catalyst complexes are dictated by both the electronic structure of the phosphine and its steric demand. researchgate.net Key parameters used to quantify these effects include the Tolman cone angle (θ) for steric bulk and the pKₐ or carbonyl stretching frequencies (ν(CO)) in metal-carbonyl complexes for electronic properties. For instance, the high steric bulk of the cyclohexyl groups in ligands like tricyclohexylphosphine (PCy₃) favors the formation of low-coordination-number Pd(0) species, which facilitates the crucial oxidative addition step in many cross-coupling reactions. researchgate.net
Computational studies on dialkylbiarylphosphines, including derivatives containing the dicyclohexylphosphino group, have utilized iridium carbonyl complexes, such as cis-[IrCl(CO)₂(L)], to probe electronic properties. figshare.comst-andrews.ac.ukacs.org The infrared stretching frequencies of the carbonyl groups serve as a sensitive measure of the ligand's donor strength (basicity). st-andrews.ac.ukacs.org Research has shown that the donor properties of various (dicyclohexylphosphino)biphenyl ligands are intermediate between those of di(cyclohexyl)phenylphosphine and the highly basic PCy₃. st-andrews.ac.ukacs.org
The steric properties are often quantified by analyzing the crystal structures of metal-ligand complexes. researchgate.netacs.org Parameters such as percent buried volume (%V_bur) provide a more nuanced measure of the steric environment around the metal center than the simple cone angle. These steric descriptors have been successfully used to build models that can separate active from inactive catalysts in cross-coupling reactions. researchgate.net
In specific reactions like the Suzuki-Miyaura coupling, computational models have demonstrated that different steps of the catalytic cycle are governed by distinct ligand properties. researchgate.net Multiple linear regression analyses of computationally derived energy barriers indicate that the oxidative addition step is predominantly controlled by electronic effects, whereas transmetalation and reductive elimination are influenced by a combination of both steric and electronic factors. researchgate.net For the reductive elimination step, bulky and electron-donating ligands are generally found to be favorable. researchgate.net
The following table summarizes key steric and electronic parameters for this compound-related ligands, which are correlated with their performance in catalysis.
| Ligand/Compound Name | Parameter Type | Value | Significance in Reaction Outcomes |
| Dicyclohexyl(2-methylphenyl)phosphine | Steric (Effective Cone Angle) | ~170° | The moderate steric bulk influences the coordination environment of the metal center, impacting catalyst stability and substrate accessibility. |
| Dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide | Steric (Effective Cone Angle) | 171.5° | Similar steric bulk to the 2-methylphenyl derivative but with different electronics, highlighting the need to consider both factors. |
| Dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide | Electronic | Strong electron donation | The strong electron-donating dimethylamino group alters metal-ligand bonding dynamics, which can enhance the rate of oxidative addition. |
| RuPhos | Steric (Cone Angle) | >170° | The high steric hindrance from the 2',6'-diisopropoxy groups favors the formation of monoligated species, which can be crucial for the reactivity of certain substrates. |
| Tricyclohexylphosphine (PCy₃) | Steric (Cone Angle) | 170° | High steric demand favors low-coordination metal species, facilitating oxidative addition in reactions like Sonogashira coupling. researchgate.net |
| (Dicyclohexylphosphino)biphenyl derivatives | Electronic (Basicity) | Intermediate | Donor properties are situated between di(cyclohexyl)phenylphosphine and PCy₃, allowing for fine-tuning of catalyst reactivity. st-andrews.ac.ukacs.org |
Prediction of Catalytic Activity and Selectivity
The development of predictive models for catalytic performance is a primary goal of computational studies in organometallic chemistry. By leveraging theoretical calculations and data science techniques, researchers can forecast the activity and selectivity of catalysts incorporating this compound and related ligands, thereby accelerating catalyst discovery and optimization. researchgate.netnih.gov
Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms and predicting outcomes. acs.org For example, DFT calculations were employed to understand the puzzling stereoselectivity in the ruthenium-catalyzed hydroamidation of terminal alkynes. rsc.org These studies revealed that with bis(dicyclohexylphosphino)methane (B161899) (dcypm) as the ligand, steric repulsion between the substrate and the ligand's cyclohexyl groups in the nucleophilic transfer transition state favors the formation of the Z-enamide, inverting the selectivity observed with less bulky phosphines. rsc.org The calculated energy difference favoring the Z-product was 7.0 kcal/mol, providing a quantitative prediction consistent with experimental observations. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models offer a powerful data-driven approach. researchgate.netnih.gov These models establish a mathematical correlation between computationally derived descriptors of ligands (e.g., steric, electronic, and geometric parameters) and experimental outcomes like enantioselectivity or catalytic activity. rsc.orgresearchgate.net For the asymmetric hydroformylation of styrene (B11656), a QSPR model for enantioselectivity was developed using 3D steric fields, achieving a high correlation coefficient (r² = 0.92). rsc.org Such models provide insights into the key factors governing selectivity and can be used to screen new ligand candidates virtually. rsc.org
Machine learning (ML) workflows are increasingly being applied to catalyst optimization. nih.govresearchgate.net These protocols often involve:
Building a database of ligands with computed descriptors.
Using classification models to identify potentially active catalysts.
Employing regression models to predict selectivity for the active candidates. nih.govresearchgate.net
This approach was successfully used to optimize chiral bisphosphine ligands for sequential reactions, leading to the prediction and validation of ligands with significantly improved performance. nih.gov For instance, in a Hayashi-Heck reaction, a model predicted a regioisomeric ratio of 98:2, which was confirmed experimentally (98.6:1.4). nih.gov Similarly, the development of a Metal-Phosphine Catalyst Database (MPCD) combined with machine learning has enabled the identification of an "active ligand space" based on ligand replacement energy, a key descriptor for metal-ligand interactions. nih.gov This strategy has shown predictive power in discovering cost-effective ligands for challenging cross-coupling reactions. nih.gov
The following table presents examples of computational models used to predict the catalytic performance of phosphine ligands, including systems related to this compound.
| Model Type | Reaction Studied | Predicted Outcome | Key Descriptors/Methodology |
| DFT Calculation | Ruthenium-catalyzed hydroamidation | Stereoselectivity (E vs. Z enamides) | Analysis of transition state energies, considering steric repulsion between the dcypm ligand and the substrate. rsc.org |
| 3D-QSPR | Asymmetric hydroformylation of styrene | Enantioselectivity and Activity | Grid-independent descriptors (GRIND) derived from steric and electrostatic fields calculated via DFT. rsc.org |
| Machine Learning Workflow (Classification & Regression) | Hayashi-Heck Reaction | Regioselectivity and Enantioselectivity | DFT-derived database of >550 bisphosphine ligands with various computed parameters. nih.govresearchgate.net |
| Machine Learning (Active Ligand Space) | Suzuki Cross-Coupling | Catalytic Performance | Ligand replacement energy metric within a Metal-Phosphine Catalyst Database (MPCD). nih.gov |
| Energetic Span Model (DFT) | Suzuki-Miyaura Cross-Coupling | Turnover Frequencies (TOF) and Turnover Numbers (TON) | Calculation of full catalytic cycle energy profiles to identify rate-determining states. researchgate.net |
Ligand Design and Structure Activity Relationships in Dicyclohexylphosphine Systems
Rational Design Principles for Enhanced Catalytic Performance
The development of highly efficient catalysts is not a matter of chance but rather the result of a rational design process. This process involves a deep understanding of the catalytic cycle and the role that the ligand plays in its key steps, such as oxidative addition and reductive elimination. For dicyclohexylphosphine ligands, the primary goal is to create a ligand that promotes the formation of a highly active, monoligated metal center while ensuring its stability throughout the catalytic process. nih.gov
Key strategies in the rational design of these ligands include the introduction of bulky substituents to facilitate the desired monoligation and the fine-tuning of electronic properties to modulate the reactivity of the metal center. sigmaaldrich.com The air stability of many this compound-based ligands is an additional practical advantage that simplifies their handling and application in synthesis. wikipedia.org
The catalytic efficacy of this compound-based ligands is intimately linked to their steric and electronic properties. The two cyclohexyl groups attached to the phosphorus atom impart significant steric bulk, which is a crucial feature for promoting the formation of the active L1Pd(0) species in cross-coupling reactions. nih.gov This steric hindrance can be quantified using parameters such as the Tolman cone angle (θ) and the percent buried volume (%Vbur). researchgate.netucla.eduucla.edu Generally, a larger cone angle is associated with increased catalytic activity, as it can accelerate the reductive elimination step. tcichemicals.com
The electronic nature of the ligand, often described by the Tolman electronic parameter (TEP), also plays a pivotal role. The dicyclohexylphosphino group is a strong electron donor, which increases the electron density at the metal center and can facilitate the oxidative addition of less reactive substrates like aryl chlorides. tcichemicals.com By systematically modifying the other substituents on the phosphine (B1218219), particularly in biaryl phosphine scaffolds, these electronic properties can be finely tuned to optimize performance for a specific reaction. For instance, increasing the electron-donating ability of the ligand can enhance the rate of reductive elimination from palladium(II) amido complexes. acs.org
The interplay between steric and electronic effects is complex and often reaction-dependent. A study on nickel-catalyzed cross-coupling reactions highlighted that ligands with high cone angles but low buried volumes (a concept termed "remote steric hindrance") were particularly effective, demonstrating that these two steric parameters are not always equivalent. ucla.edu
| Ligand | Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | % Buried Volume (%Vbur) |
| Tricyclohexylphosphine (B42057) (PCy₃) | 170 | 2056.1 | 35.5 |
| CyJohnPhos | 195 | 2058.2 | 32.2 |
| XPhos | 254 | 2057.9 | 43.1 |
| SPhos | 256 | 2056.2 | 43.6 |
| RuPhos | 243 | 2056.2 | 41.5 |
Data sourced from various studies and computational models. researchgate.netucla.eduucla.edust-andrews.ac.uksigmaaldrich.com
A significant advancement in ligand development has been the adoption of modular design principles. This strategy allows for the rapid synthesis of diverse ligand libraries from common, readily available starting materials, facilitating the optimization of catalysts for specific applications. researchgate.net The use of modular backbones, such as bisphenol A or biaryl scaffolds, enables systematic variation of the steric and electronic properties of the ligand. researchgate.net
For this compound-based ligands, a modular approach often involves the synthesis of a core scaffold, which is then functionalized with the dicyclohexylphosphino group and other variable substituents. This allows for a high degree of "fine-tuning" to achieve the desired catalytic activity. researchgate.net For example, the synthesis of indolylphosphine ligands like CM-phos exemplifies a modular approach where modifications can be made to the phosphorus atom, the aryl segment, and the indole (B1671886) moiety to enhance performance in cross-coupling reactions. researchgate.net This modularity is crucial for creating versatile catalysts with broad substrate scope and for tackling challenging chemical transformations. cymitquimica.com
In the realm of this compound ligands, the biaryl phosphines, often referred to as Buchwald-type ligands, are of paramount importance. wikipedia.org The substituents on the biaryl framework have a profound impact on the ligand's performance. The upper, phosphine-bearing ring and the lower, non-phosphine-bearing ring can be independently modified to fine-tune the ligand's properties.
Substituents on the lower ring can influence the stability of the catalytic species through Pd-arene interactions and can also affect the rate of reaction. nih.gov For example, in the case of RuPhos and SPhos, the diisopropoxy and dimethoxy substituents on the lower ring, respectively, contribute to the high activity of these ligands in C-N and C-O coupling reactions. acs.orgresearchgate.net Kinetic studies have shown that electron-donating groups on the lower aryl ring are key to the stability of the palladium amido complex, thereby influencing the rate of reductive elimination. acs.org
Similarly, modifications to the upper ring can also have a significant effect. The introduction of a methoxy (B1213986) group in the 3-position of the phosphine-bearing ring of a RuPhos derivative was found to slow the rate of reductive elimination. researchgate.net The CM-phos family of ligands further illustrates this principle, where adding electron-donating groups like methoxy (MeO-CM-phos) or dimethylamino (NMe₂-CM-phos) to the biaryl scaffold enhances the electron-richness of the phosphine. This increased electron-donating ability facilitates the oxidative addition of challenging substrates like aryl tosylates and mesylates, leading to improved catalytic efficiency in Suzuki-Miyaura and C-N coupling reactions. orgsyn.org
| Ligand | Biaryl Moiety Substituent(s) | Reaction | Yield (%) |
| CM-phos | None | Borylation of Aryl Mesylate | 86 |
| MeO-CM-phos | para-Methoxy | Borylation of Aryl Mesylate | 96 |
| NMe₂-CM-phos | para-Dimethylamino | Coupling of Aryl Titanium and Aryl Sulfonate | 46 |
| CM-phos | None | N-arylation of Sulfoximine | 89 |
| MeO-CM-phos | para-Methoxy | N-arylation of Sulfoximine | 94 |
| (MeO)₂-CM-phos | di-Methoxy | Mono-N-arylation of Arylhydrazine | 85 |
| XPhos | 2',4',6'-Triisopropyl | Amination of Aryl Chloride | 98 |
| SPhos | 2',6'-Dimethoxy | Suzuki-Miyaura coupling of Heteroaryl Chloride | 91 |
Data compiled from studies on CM-phos derivatives and other biaryl phosphines. sigmaaldrich.comorgsyn.orgacs.org
Hybrid and Hybrid Multidentate this compound Ligands
Expanding beyond monodentate systems, the incorporation of the this compound moiety into multidentate and hybrid ligand architectures offers additional avenues for catalyst design. By combining the desirable properties of the dicyclohexylphosphino group with other donor atoms, ligands with unique coordination behavior and catalytic activities can be created.
P,N-ligands, which contain both a "soft" phosphorus donor and a "hard" nitrogen donor, are a prominent class of hybrid ligands. nih.gov The dicyclohexylphosphino group can be integrated into various N-heterocyclic structures, such as pyridines, pyrazoles, and indoles, to create effective P,N-chelating ligands. nih.govnih.gov These ligands can exhibit hemilability, where the weaker N-metal bond can dissociate to open a coordination site for the substrate during the catalytic cycle. nih.gov
An example of a P,N-ligand is 2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl (DavePhos), which has demonstrated high efficacy in palladium-catalyzed C-N bond-forming reactions. nih.govsmolecule.com The dimethylamino group in the ortho position of the second aryl ring can coordinate to the metal center, influencing the catalyst's stability and reactivity. The strategic placement of the nitrogen atom is crucial; an isomeric ligand with a p-dimethylamino group showed different reactivity, highlighting the importance of the chelating effect. nih.gov
| Ligand | N-containing Moiety | Application | Key Finding |
| DavePhos | 2'-(N,N-dimethylamino)biphenyl | Pd-catalyzed C-N coupling | Highly versatile and efficient for aryl chloride amination. sigmaaldrich.com |
| 2-(dicyclohexylphosphino)-4'-(N,N-dimethylamino)-1,1'-biphenyl | 4'-(N,N-dimethylamino)biphenyl | Pd-catalyzed C-N and C-C coupling | Effective for both amination and Suzuki coupling of nucleoside substrates. nih.gov |
| CM-phos | Indole | Pd-catalyzed Suzuki and C-N coupling | Highly active for coupling of aryl mesylates. polyu.edu.hk |
Diphosphine ligands containing two phosphorus atoms can chelate to a metal center, forming a stable complex. The properties of these ligands, such as the bite angle, are determined by the nature of the backbone connecting the two phosphine units. While many diphosphine ligands are symmetrical, unsymmetrical diphosphines that pair a dicyclohexylphosphino group with a different phosphino (B1201336) group (e.g., diphenylphosphino) offer a way to combine different steric and electronic properties within a single ligand.
These hybrid diphosphine ligands can be valuable in asymmetric catalysis, where the distinct electronic and steric demands of the two phosphine units can create a unique chiral environment around the metal center. For example, P-chiral diphosphine ligands have been developed where one of the phosphorus atoms is a stereogenic center, leading to high enantioselectivities in reactions like asymmetric hydrogenation. nih.govrsc.org The modular synthesis of such ligands allows for the systematic tuning of their properties to achieve optimal performance in a given catalytic transformation. cymitquimica.com
| Ligand Type | Second Phosphine Unit | Backbone | Application |
| Unsymmetrical Diphosphine | Di-tert-butylphosphino | Ferrocene | Asymmetric Hydrogenation |
| Unsymmetrical Diphosphine | Diphenylphosphino | Propane | Rh-catalyzed Carbonylation |
| P-Chiral Diphosphine | o-Anisylphenylphosphino | Phospholane | Asymmetric Hydrogenation |
This table represents classes of diphosphine ligands where a this compound unit could be paired with another phosphine unit. Specific examples with this compound are less common in the literature cited.
Ligand Optimization Strategies
The optimization of ligands is crucial for enhancing catalytic activity, selectivity, and substrate scope. For this compound-based systems, strategies range from large-scale screening of diverse ligand libraries to detailed mechanistic studies that inform rational design.
High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating the discovery of new and improved homogeneous catalysts. scholaris.ca The methodology involves preparing and testing large numbers of catalysts in parallel, which is particularly well-suited for systems where catalysts are formed by mixing a metal precursor and a ligand. scholaris.ca A successful HTE program relies on access to a large and chemically diverse set of ligands, known as a ligand library. scholaris.ca These libraries are often assembled from commercially available compounds, designed to have diverse structural and electronic properties, and formatted in microplates for automated screening. hw.ac.ukresearchgate.netnih.gov
In a notable application, high-throughput screening was used to identify new phosphine ligands for the nickel-catalyzed Csp³ Suzuki coupling of acetals with boronic acids, a reaction for which common ligands proved ineffective. researchgate.net A library of existing and novel phosphines was screened, including the benchmark bulky ligand tricyclohexylphosphine (PCy₃), which is structurally related to this compound systems. The screening revealed that ligands with specific steric and electronic properties were required for high efficiency. While bulky trialkylphosphines like PCy₃ were completely ineffective for the transformation, certain dialkylaryl- and alkyldiarylphosphines with secondary alkyl groups and specific substitutions on the aryl ring showed high yields. researchgate.net
This study highlights a key principle of ligand optimization: catalyst performance is highly reaction-dependent, and ligands must be tailored to the specific transformation. The screening demonstrated that remote steric hindrance, rather than just the bulkiness near the metal center (as measured by cone angle), was a key determinant of success for this particular Ni-catalyzed reaction. researchgate.net
Table 1: High-Throughput Screening of Phosphine Ligands in Ni-Catalyzed Acetal (B89532) Arylation
Yields determined by ¹⁹F NMR for the reaction between an acetal and a boronic acid, using 15 mol% Ni(cod)₂ and 30 mol% ligand. Data sourced from Doyle Group research. researchgate.net
| Ligand (Abbreviation) | Ligand Class | Yield (%) |
| L16 | Alkyldiarylphosphine | 86 |
| L17 | Alkyldiarylphosphine | 93 |
| PCy₃ (L2) | Trialkylphosphine | 0 |
| P(t-Bu)₃ | Trialkylphosphine | 0 |
| PPh₃ | Triarylphosphine | 46 |
| JohnPhos | Dialkylbiarylphosphine | 31 |
| SPhos | Dialkylbiarylphosphine | 27 |
Beyond screening, a deeper understanding of reaction mechanisms through kinetic analysis provides a powerful tool for rational ligand design. For catalytic cycles, the relative rates of elementary steps like oxidative addition, reductive elimination, and ligand dissociation are critical. The structure of the phosphine ligand directly influences these rates through its steric and electronic properties. orgsyn.org
Recent advancements have focused on moving beyond static descriptors of affinity to understanding the kinetics of ligand-metal interactions, particularly the ligand dissociation rate (k_off). A ligand's off-rate can be more relevant to catalytic efficacy than its binding affinity, as a certain degree of ligand lability is often required to open a coordination site for substrate binding during the catalytic cycle. sciforum.net However, measuring or predicting these kinetic parameters for a large library of ligands has been a significant challenge.
To address this, combined physics-based and machine learning (ML) approaches are being developed. One such method, SILCS-Kinetics, uses physics-based simulations to map potential ligand dissociation pathways and calculate the associated free energy profiles. These profiles, along with other molecular properties, are then used as features to train machine learning models that can predict k_off values with high throughput. sciforum.net This allows for the rapid, in silico evaluation of large numbers of candidate ligands based on their predicted kinetic behavior, facilitating a more informed and mechanistically driven approach to ligand design.
Advanced Applications and Future Directions of Dicyclohexylphosphine Research
Emerging Catalytic Transformations and Their Mechanisms
The development of novel catalytic systems is a cornerstone of chemical research, and dicyclohexylphosphine-based ligands are at the forefront of these advancements. These ligands are integral to a variety of catalytic transformations, from cross-coupling reactions to asymmetric synthesis, due to their ability to enhance catalyst activity and selectivity.
One of the significant areas where this compound has shown immense potential is in palladium-catalyzed cross-coupling reactions. For instance, 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos), an air-stable, electron-rich biaryl monophosphine ligand, has been developed to improve the reactivity of palladium catalysts in these reactions. sigmaaldrich.com This ligand has been successfully employed in various coupling reactions, including Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig amination, facilitating the synthesis of complex organic molecules. sigmaaldrich.com The general mechanism for these cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org The bulky and electron-donating nature of the dicyclohexylphosphino group on ligands like XPhos promotes the formation of monoligated palladium(0) species, which are highly active catalysts. acs.org
Recent research has also highlighted the use of this compound ligands in nickel-catalyzed reactions. Nickel catalysis has gained significant attention due to the metal's unique properties, such as its ability to undergo facile oxidative addition and exist in multiple oxidation states. nih.gov For example, 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) has been used as a ligand in nickel-catalyzed hydrogenolysis of epoxide waste, demonstrating its effectiveness due to its hemilabile nature. rsc.org In another instance, a nickel complex with dcype was used for the synthesis of N-heterocycles from amines and diols. mdpi.com The proposed mechanism for some nickel-catalyzed reductive couplings involves an oxidative cyclization, followed by coordination of a reducing agent and subsequent reductive elimination. nih.gov
Furthermore, this compound-containing catalysts are enabling new frontiers in transfer deuteration and hydrodeuteration reactions. These reactions are crucial for introducing deuterium (B1214612) into molecules, which is valuable for mechanistic studies, biochemical probes, and in the development of deuterated drugs. marquette.edu An Iridium/1,2-bis(dicyclohexylphosphino)ethane (DCyPE) catalyst system has been utilized for the chemoselective transfer hydrogenation of conjugated alkenes and internal alkynes. marquette.edu The proposed mechanism for some nickel-catalyzed asymmetric transfer deuterations involves the generation of a nickel deuteride (B1239839) complex, which then inserts into the alkene, followed by deuteriolytic release of the product. marquette.edu
The table below summarizes some emerging catalytic transformations involving this compound-based ligands and their mechanistic features.
| Catalytic Transformation | Catalyst/Ligand System | Key Mechanistic Features |
| Palladium-Catalyzed Cross-Coupling | Pd / XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | Involves oxidative addition, transmetalation, and reductive elimination; the bulky ligand promotes the formation of highly active L1Pd(0) species. acs.org |
| Nickel-Catalyzed Hydrogenolysis | Ni / dcype (1,2-bis(dicyclohexylphosphino)ethane) | The hemilabile nature of the dcype ligand is crucial for catalytic activity. rsc.org |
| Nickel-Catalyzed N-Heterocycle Synthesis | Ni(OTf)2 / dcype | The reaction proceeds via a hydrogen transfer mechanism. mdpi.com |
| Iridium-Catalyzed Transfer Hydrogenation | Ir / DCyPE (1,2-bis(dicyclohexylphosphino)ethane) | Enables chemoselective transfer hydrogenation of alkenes and alkynes. marquette.edu |
| Nickel-Catalyzed Asymmetric Transfer Deuteration | Ni / Chiral Ligand | Involves the formation of a nickel deuteride complex, alkene insertion, and deuteriolytic product release. marquette.edu |
This compound in Materials Science and Polymer Synthesis
The influence of this compound extends beyond small molecule synthesis into the realm of materials science and polymer chemistry. The incorporation of phosphine (B1218219) moieties into polymeric structures can impart unique properties to the resulting materials, such as thermal stability, flame retardancy, and metal-binding capabilities.
This compound and its derivatives can act as modifiers or initiators in polymerization reactions, allowing for the creation of materials with tailored mechanical and thermal characteristics. For example, this compound sulfide (B99878) has been explored as a component in polymerization processes.
A notable application is the development of thermoresponsive polymeric ligands for use in catalysis. A methoxy (B1213986) poly(ethylene glycol) (PEG) linked this compound ligand, known as WePhos, has been synthesized. semanticscholar.orgrsc.org This polymer-supported ligand, in conjunction with palladium, creates a catalyst system that exhibits temperature-dependent solubility, enabling a novel "catalyst shuttling" mechanism. semanticscholar.orgrsc.org At elevated temperatures, the catalyst is soluble in the organic phase where the reaction occurs. Upon cooling, the catalyst becomes soluble in the aqueous phase, allowing for easy separation from the product and recycling of the catalyst. semanticscholar.orgrsc.org This approach has been successfully applied to Suzuki-Miyaura cross-coupling reactions, demonstrating the potential for creating more sustainable and efficient catalytic processes for materials synthesis. semanticscholar.orgrsc.org
The use of this compound-containing ligands in the synthesis of functional polymers is an active area of research. These polymers can find applications as catalyst supports, in electronic devices, or as advanced materials with specific recognition properties.
Sustainable Chemistry Aspects of this compound Catalysis
The principles of green chemistry are increasingly guiding chemical research and industrial processes, with a focus on minimizing environmental impact and maximizing resource efficiency. dokumen.pub this compound-based catalysis is evolving to meet these sustainability goals through the development of recyclable catalysts, greener synthetic routes, and a greater consideration of environmental and economic factors.
Catalyst recycling is a key tenet of sustainable chemistry, as it reduces waste, lowers costs, and minimizes the environmental footprint of chemical production. sustainablechemistrycatalyst.org Significant efforts have been made to develop recyclable catalyst systems incorporating this compound ligands.
One successful strategy involves the immobilization of the catalyst on a solid support. For instance, a palladium complex coordinated to an amphiphilic polystyrene-poly(ethylene glycol) resin-supported di(tert-butyl)phosphine ligand has been used for the synthesis of aryl(dicyclohexyl)phosphines in water. thieme-connect.de This heterogeneous catalyst can be easily recovered by filtration and reused in subsequent reactions. thieme-connect.de
Another innovative approach is the use of thermoresponsive polymeric ligands, as discussed in the previous section. The WePhos ligand, which is a poly(ethylene glycol) linked this compound, allows for catalyst recycling through simple phase separation based on temperature changes. semanticscholar.orgrsc.org This system has been shown to be highly efficient, with the catalyst being recycled multiple times without a significant loss in activity. rsc.org
Furthermore, nano-iridium(0) catalysts stabilized by a pyridinium (B92312) salt of a carboranyldiphosphine ligand containing dicyclohexylphosphino groups have been developed for hydroboration reactions. acs.org This catalytic system was found to be efficient, robust, and recyclable, allowing for repeated use with high product selectivity. acs.org
The development of such recyclable systems is crucial for the large-scale industrial application of this compound-based catalysts, making chemical processes more economically viable and environmentally friendly.
The synthesis of this compound itself is an area where green chemistry principles can be applied. Traditional methods for preparing phosphines can involve hazardous reagents and generate significant waste. Therefore, developing more sustainable synthetic routes is a key research objective.
One greener approach is the reduction of this compound oxide, which can be prepared and purified before being converted to the desired phosphine. smolecule.com This method offers a more controlled and often higher-yielding route compared to direct alkylation methods. smolecule.com
Another strategy focuses on minimizing the use of solvents. Solvent-free synthetic routes for common secondary dialkylphosphines, including this compound, have been developed. acs.org For less volatile phosphines like this compound, a route involving the reaction of PCl3 with a Grignard reagent followed by reduction with LiAlH4 is recommended, as it can be performed with easily removable solvents and results in good yields on a multigram scale. acs.org
Transition metal-catalyzed P-C bond formation also presents a promising avenue for the green synthesis of this compound derivatives. smolecule.com Palladium-catalyzed cross-coupling reactions, for example, can be used to form the phosphorus-carbon bonds under milder conditions and with higher selectivity than traditional methods. smolecule.com
These advancements in synthetic methodology are essential for reducing the environmental impact associated with the production of this compound and its derivatives, aligning their synthesis with the principles of sustainable chemistry.
The use of precious metals like palladium in catalysts raises economic concerns due to their high cost. rsc.org Therefore, developing catalysts with very low metal loadings and high turnover numbers is a primary goal. Ligands like XPhos have been instrumental in achieving this, enabling some cross-coupling reactions to be carried out with ppm levels of palladium. sigmaaldrich.com
Waste reduction is another critical aspect. The principles of green chemistry, such as atom economy and waste prevention, are central to designing sustainable catalytic processes. dokumen.pub For example, the synthesis of the pharmaceutical Sitagliptin was made greener by using a rhodium-based catalyst that reduced waste by 220 pounds for every pound of product manufactured and allowed for the recycling of over 95% of the rhodium catalyst. dokumen.pub While not directly involving this compound, this illustrates the potential for catalyst design to significantly improve the sustainability of industrial processes.
The environmental impact of solvents and by-products must also be considered. The move towards aqueous reaction media and solvent-free conditions, as seen in some recyclable catalyst systems, is a positive trend. semanticscholar.orgrsc.orgthieme-connect.de The E-factor, which measures the amount of waste produced per unit of product, is a useful metric for assessing the environmental performance of a chemical process. rsc.org Minimizing the E-factor is a key objective in the development of sustainable industrial applications of this compound catalysis.
Furthermore, the lifecycle of the catalyst, from the synthesis of the ligand to the disposal or recycling of the spent catalyst, needs to be taken into account for a holistic assessment of its sustainability. acs.org
Interdisciplinary Research Involving this compound
The utility of this compound and its derivatives is not confined to traditional organic synthesis but extends into various interdisciplinary research areas. hku.hk This is a testament to the versatility of these compounds and their potential to address complex scientific challenges.
In the field of bioinorganic chemistry , phosphine ligands are used to stabilize metal complexes that can mimic the active sites of metalloenzymes or act as therapeutic agents. The synthesis of (dicyclohexylphosphino)serine and its incorporation into a dodecapeptide demonstrates the integration of organophosphorus chemistry with peptide synthesis. acs.org The resulting phosphine-containing peptide can then be coordinated to metals like rhodium, opening up possibilities for creating novel catalysts or imaging agents with biological activity. acs.org
Materials science , as previously discussed, is another area where this compound plays a significant role. The development of functional polymers and smart materials incorporating these phosphine ligands is an active area of interdisciplinary research, combining principles of polymer chemistry, catalysis, and materials engineering. semanticscholar.orgrsc.org
The field of nanotechnology also benefits from this compound chemistry. Phosphine ligands are commonly used to stabilize metal nanoparticles, controlling their size, shape, and catalytic properties. The nano-iridium(0) catalyst stabilized by a dicyclohexylphosphino-containing ligand is an example of how these compounds are being used to create advanced catalytic nanomaterials. acs.org
As research becomes increasingly collaborative and problem-oriented, the demand for versatile molecular tools like this compound is likely to grow. Its unique properties make it a valuable component in the design of new systems for applications in medicine, electronics, and sustainable technologies.
Future Perspectives and Unexplored Avenues in this compound Chemistry
The versatility of this compound and its derivatives has solidified their position as crucial ligands in contemporary chemical synthesis. However, the continuous pursuit of more efficient, selective, and sustainable chemical processes, alongside the drive for novel materials and therapeutics, is paving the way for new and exciting research directions. Future investigations into this compound chemistry are poised to expand its applications into uncharted territories, from sustainable energy solutions to advanced biomedical technologies. This section explores the promising future perspectives and largely unexplored avenues in the research of this remarkable compound.
A primary area of future development lies in the realm of sustainable and green chemistry . The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly guiding academic and industrial research. diva-portal.orgresearchgate.net this compound-based catalysts are being explored for their potential to facilitate more environmentally benign reactions. prochemonline.comrsc.org One promising direction is their application in the conversion of biomass and carbon dioxide (CO2) into valuable chemicals and fuels. diva-portal.orgrsc.orgresearchgate.netvupas.eu Research is underway to develop catalytic systems that can efficiently transform renewable feedstocks, thereby reducing reliance on fossil fuels. vupas.euuva.nl The combination of biomass gasification with CO2 electrochemical reduction, a process that could be enhanced by robust catalysts, presents an attractive route for producing methanol (B129727) with increased carbon efficiency. diva-portal.org
The following table summarizes potential applications of this compound in sustainable chemistry:
| Application Area | Research Focus | Potential Impact |
| Biomass Conversion | Development of catalysts for the selective conversion of lignocellulosic biomass into platform chemicals and biofuels. rsc.orgresearchgate.netnih.gov | Reduction of dependence on fossil fuels and creation of a more circular economy. |
| CO2 Reduction | Design of electrocatalytic and photocatalytic systems for the conversion of CO2 into fuels (e.g., methanol) and chemical feedstocks. diva-portal.orgnih.gov | Mitigation of greenhouse gas emissions and utilization of CO2 as a valuable C1 source. |
| Green Catalysis | Creation of highly efficient and recyclable catalysts for organic synthesis, minimizing waste and energy consumption. researchgate.netprochemonline.comrsc.org | Development of more sustainable manufacturing processes for pharmaceuticals and fine chemicals. |
Another significant frontier for this compound research is in the field of advanced materials science . The unique steric and electronic properties of this compound can be harnessed to create novel polymers and materials with tailored functionalities. ethz.chsymeres.comnih.gov Its use as a ligand in catalyst-transfer polymerization enables the synthesis of conjugated polymers with precise control over their structure and properties, which is crucial for applications in organic electronics. researchgate.net Furthermore, the incorporation of this compound moieties into metal-organic frameworks (MOFs) is an emerging area with the potential to create highly active and selective heterogeneous catalysts. researchgate.net
Unexplored avenues in this domain include the development of "smart" materials that respond to external stimuli, where this compound-containing metal complexes could act as responsive centers. The synthesis of novel phosphine-functionalized polymers for applications in sensors, membranes for separation processes, and advanced coatings also represents a promising research direction.
The interface of this compound chemistry with biology and medicine presents a largely untapped but highly promising area of exploration. The field of bioconjugation, which involves the linking of molecules to biomolecules such as proteins and DNA, could benefit from the development of new phosphine-based reagents and catalysts. nih.govnih.gov For instance, a novel palladium catalyst system featuring a sulfonated this compound biphenyl (B1667301) ligand has been successfully used for the Suzuki-Miyaura coupling of DNA-linked aryl chlorides, demonstrating the potential for creating complex biomolecule-small molecule hybrids. acs.org
Future research could focus on designing this compound-containing compounds for targeted drug delivery, where the phosphine moiety could either be part of a targeting ligand or a component of a drug-release system. The development of phosphine-based radiopharmaceuticals for imaging and therapy is another exciting, albeit challenging, avenue. nih.gov
The following table outlines some unexplored applications of this compound in medicinal chemistry and bioconjugation:
| Application Area | Potential Role of this compound | Research Direction |
| Drug Delivery | As a component of ligands for targeted metal-based therapeutics or as part of a linker in antibody-drug conjugates. | Synthesis and evaluation of novel phosphine-biomolecule conjugates for targeted therapy. |
| Medical Imaging | Incorporation into chelating agents for radiometals used in PET or SPECT imaging. nih.gov | Development of stable and specific phosphine-based radiotracers. |
| Biocatalysis | Design of artificial metalloenzymes where a this compound-metal complex is incorporated into a protein scaffold. | Exploration of new catalytic activities within a biological environment. |
Finally, the advancement of computational and theoretical chemistry will undoubtedly play a pivotal role in shaping the future of this compound research. acs.orgresearchgate.netnih.govwalisongo.ac.id In-depth computational studies can provide valuable insights into reaction mechanisms, catalyst stability, and the electronic and steric factors that govern reactivity. researchgate.netresearchgate.netitu.edu.trnih.govrsc.org This understanding can accelerate the in-silico design of new and improved phosphine ligands with enhanced catalytic performance for specific applications. acs.org The automated discovery of reaction pathways and the prediction of reaction outcomes through machine learning models will further empower chemists to explore the vast chemical space of this compound derivatives. nih.govresearchgate.net
Q & A
Q. What are the standard synthetic protocols for dicyclohexylphosphine, and how do reaction conditions influence yield?
this compound is typically synthesized via the reduction of this compound oxide with agents like lithium aluminum hydride (LiAlH4) or via Grignard reactions involving cyclohexylmagnesium bromide and phosphorus trichloride. Critical parameters include maintaining an inert atmosphere (argon/nitrogen) to prevent oxidation and controlling reaction temperature (60–80°C) to optimize yield . Purification often involves distillation under reduced pressure (e.g., 8 mmHg at 129°C) to isolate the pure liquid .
Q. What precautions are necessary for handling this compound in laboratory settings?
Due to its pyrophoric nature, this compound must be handled under strict inert conditions (glovebox/Schlenk line) and stored in sealed, air-tight containers with hexane solutions (e.g., 10 wt%) to mitigate oxidation risks. Safety protocols include using flame-resistant labware and avoiding exposure to moisture or oxygen during transfers .
Q. How is this compound characterized for purity and structural integrity?
Common methods include <sup>31</sup>P NMR spectroscopy (δ ~ −20 ppm for P–H groups), gas chromatography (GC) for purity assessment, and elemental analysis. X-ray crystallography may be employed for structural confirmation in coordination complexes .
Advanced Research Questions
Q. How does this compound enhance catalytic efficiency in transition-metal complexes compared to other phosphine ligands?
this compound’s electron-rich and sterically bulky cyclohexyl groups improve metal-ligand bonding stability, particularly in ruthenium- or palladium-catalyzed reactions. For example, in Ru-catalyzed cycloisomerization of arenynes, it outperforms less electron-donating ligands by stabilizing active catalytic species, leading to higher turnover numbers . Comparative studies with triphenylphosphine show its superior performance in reductive eliminations due to reduced steric hindrance .
Q. What strategies resolve contradictions in reported catalytic activity of this compound across studies?
Discrepancies often arise from variations in ligand-to-metal ratios, solvent polarity, or trace oxygen/water contamination. Systematic replication under controlled inert conditions (e.g., rigorous degassing of solvents) and kinetic studies (e.g., monitoring reaction progress via <sup>31</sup>P NMR) can identify critical variables. Meta-analyses of published data should account for differences in experimental setups .
Q. How can this compound be integrated into one-pot multistep reactions, and what are the limitations?
In Bi(OTf)3-catalyzed one-pot Friedel-Crafts alkenylation and phosphorylation, this compound oxide (derived from this compound) facilitates sequential transformations. However, competing side reactions (e.g., premature oxidation) may reduce yields, necessitating stepwise isolation of intermediates like 2-arylnaphthoquinones .
Q. What methodologies optimize this compound’s role in asymmetric catalysis?
Chiral modifications, such as introducing stereogenic centers via phosphine-oxide precursors or combining with chiral auxiliaries (e.g., BINOL), can enhance enantioselectivity. Computational modeling (DFT) aids in predicting ligand-metal interactions to guide synthetic design .
Data Analysis and Experimental Design
Q. How do researchers assess the impact of this compound’s purity on catalytic outcomes?
Impurities (e.g., oxidized phosphine oxide) are quantified via GC-MS or <sup>31</sup>P NMR. Controlled doping experiments compare catalytic performance of pure vs. contaminated samples to establish tolerance thresholds .
Q. What analytical techniques differentiate this compound from structurally similar ligands in reaction mixtures?
High-resolution mass spectrometry (HRMS) and heteronuclear correlation spectroscopy (e.g., <sup>1</sup>H-<sup>31</sup>P HMBC) isolate signals unique to this compound-metal adducts, even in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
